Technical Documentation Center

Lafutidine HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Lafutidine HCl

Core Science & Biosynthesis

Foundational

Neurogenic Modulation and Mucosal Restitution: The Bimodal Mechanism of Lafutidine HCl in Gastric Defense

Executive Summary Lafutidine HCl represents a paradigm shift in the pharmacological management of acid-related gastrointestinal disorders. Unlike first-generation histamine H2-receptor antagonists (H2RAs) that rely exclu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lafutidine HCl represents a paradigm shift in the pharmacological management of acid-related gastrointestinal disorders. Unlike first-generation histamine H2-receptor antagonists (H2RAs) that rely exclusively on the competitive inhibition of parietal cell acid secretion, lafutidine exhibits a bimodal mechanism of action. It couples potent antisecretory activity with a robust, prostaglandin-independent gastroprotective effect[1]. This whitepaper elucidates the neurogenic mucosal defense axis modulated by lafutidine, providing drug development professionals and researchers with a comprehensive technical framework of its mechanism, experimental validation protocols, and clinical translation.

The Bimodal Paradigm: Beyond H2 Receptor Antagonism

Traditional H2RAs (e.g., cimetidine, famotidine) heal ulcers primarily by elevating intragastric pH, allowing natural healing processes to occur passively. However, in vitro assays reveal that lafutidine does not directly protect isolated gastric superficial epithelial cells from necrotizing agents like ethanol or ammonia[2],. Instead, its cytoprotective efficacy is orchestrated at the systemic tissue level. Lafutidine actively promotes the rapid restitution of the damaged mucosa by modulating the microvascular and neurogenic environment, a process entirely distinct from its H2-blocking capabilities.

The Neurogenic Axis: CSN, CGRP, and Nitric Oxide

The cornerstone of lafutidine’s mucosal defense mechanism is its interaction with capsaicin-sensitive afferent neurons (CSNs)[3]. The signaling cascade operates through a highly specific neuro-endothelial pathway:

  • CSN Sensitization: Lafutidine modulates and sensitizes CSNs in the gastrointestinal mucosa. While it does not directly bind to the TRPV1 receptor like capsaicin, it significantly enhances capsaicin-induced neuropeptide release[4],[5].

  • CGRP Release: Activation of these afferent neurons triggers the local release of Calcitonin Gene-Related Peptide (CGRP)[6].

  • Nitric Oxide (NO) Synthesis: CGRP binds to receptors on the vascular endothelium, stimulating endothelial Nitric Oxide Synthase (eNOS) to produce NO[5].

  • Microvascular Dilation & Restitution: NO acts as a potent vasodilator, causing a sustained, dose-dependent increase in Gastric Mucosal Blood Flow (GMBF)[2]. This hyperemic response is critical; it rapidly clears back-diffused hydrogen ions, delivers oxygen for epithelial restitution, and drives the secretion of protective mucin and bicarbonate[1],[7].

Crucially, this neurogenic protection is prostaglandin-independent . Pretreatment with the cyclooxygenase (COX) inhibitor indomethacin does not abolish lafutidine's protective effects, and the drug remains fully efficacious in prostacyclin (IP) receptor knockout mice—a stark contrast to capsaicin, which requires endogenous prostaglandins to function[2],[4],[8].

G Laf Lafutidine HCl H2 H2 Receptor Antagonism Laf->H2 Parietal Cells CSN Capsaicin-Sensitive Afferent Neurons (CSN) Laf->CSN Sensitization Protection Gastric Mucosal Protection & Restitution H2->Protection Acid Suppression CGRP CGRP Release CSN->CGRP Neuropeptide Release Mucus Mucin & Bicarbonate Secretion CSN->Mucus Direct/Indirect NO Nitric Oxide (NO) Production via eNOS CGRP->NO Endothelial Activation GMBF Increased Gastric Mucosal Blood Flow (GMBF) NO->GMBF Vasodilation GMBF->Protection Tissue Oxygenation Mucus->Protection Barrier Enhancement

Fig 1: Lafutidine bimodal signaling pathway mediating neurogenic gastric mucosal restitution.

Experimental Methodologies: Uncoupling the Pathways

Protocol: In Vivo Assessment of Neurogenic Gastroprotection

Objective: To isolate and quantify the CGRP/NO-mediated cytoprotective effects of lafutidine against necrotizing agents.

  • Step 1: Chemical Deafferentation (The Knockout Model)

    • Procedure: Administer high-dose capsaicin (e.g., 100 mg/kg total over 3 days) subcutaneously to adult rodents two weeks prior to the study.

    • Validation: Perform the corneal chemosensory reflex (eye-wiping test) using 0.1% capsaicin drops. A lack of wiping confirms successful ablation of unmyelinated C-fibers.

    • Causality: This step creates a non-genetic knockout of the CSN pathway. If lafutidine's protective effect is lost here, the mechanism is definitively CSN-dependent[4].

  • Step 2: Pharmacological Pathway Blockade (Target Isolation)

    • Procedure: Divide intact animals into sub-cohorts. Pre-treat Cohort A with L-NAME (NO synthase inhibitor) and Cohort B with Indomethacin (COX inhibitor).

    • Causality: This differentiates the downstream effectors. Lafutidine's efficacy will be blocked by L-NAME but preserved in the presence of Indomethacin, proving PG-independence[2],[4].

  • Step 3: Drug Administration & Noxious Challenge

    • Procedure: Administer lafutidine (1-10 mg/kg p.o.). Thirty minutes later, administer a necrotizing challenge (e.g., 60% ethanol in 150 mM HCl or 0.25% ammonia),[4].

    • Causality: Using a necrotizing agent bypasses normal acid-peptic damage, allowing you to specifically test the limits of mucosal cytoprotection and blood flow restitution independent of gastric pH.

  • Step 4: Endpoint Quantification

    • Procedure: Measure GMBF continuously using laser Doppler flowmetry. Post-euthanasia, excise the stomach, planimeter the hemorrhagic bands, and calculate the macroscopic Lesion Index.

Workflow Prep Animal Preparation (Fasted Rats/Mice) Deaff Chemical Deafferentation (High-Dose Capsaicin) Prep->Deaff Group 1 (CSN Ablation) Block Pathway Blockade (L-NAME / Indomethacin) Prep->Block Group 2 (Enzyme Block) Admin Lafutidine Administration (Oral/Intragastric) Prep->Admin Group 3 (Control) Deaff->Admin Block->Admin Lesion Noxious Challenge (HCl/Ethanol or Ammonia) Admin->Lesion Measure Endpoint Analysis (Laser Doppler GMBF, Lesion Index) Lesion->Measure

Fig 2: Experimental workflow for uncoupling neurogenic mucosal defense from acid suppression.

Quantitative Efficacy and Clinical Translation

The mechanistic superiority of lafutidine translates directly into enhanced clinical outcomes, specifically regarding the Quality of Ulcer Healing (QOUH) . High QOUH is characterized by the formation of flat-type ulcer scars, which indicate mature, functional mucosal regeneration and correlate heavily with reduced ulcer relapse rates.

In a randomized, multicenter clinical trial comparing lafutidine to famotidine, both agents achieved high overall healing rates. However, lafutidine yielded a statistically significant increase in the rate of flat-type ulcer scars (68.4% vs 42.1%, P=0.021), proving that neurogenic restitution improves tissue architecture post-injury[9]. Furthermore, lafutidine has demonstrated therapeutic efficacy equivalent to proton pump inhibitors (PPIs) like rabeprazole in the management of large iatrogenic post-Endoscopic Submucosal Dissection (ESD) gastric ulcers, offering a highly cost-effective alternative with built-in cytoprotective benefits[10].

Table 1: Comparative Pharmacodynamics & Efficacy of Anti-Ulcer Agents
Pharmacological AgentPrimary MechanismCSN SensitizationPG DependencyMucus/HCO3- StimulationClinical QOUH (Flat-Scar Rate)
Lafutidine H2RA + CytoprotectionYesIndependentYes68.4%
Famotidine H2RANoN/ANo42.1%
Capsaicin (Ref) TRPV1 AgonistYesDependentYesN/A (Experimental)
Rabeprazole PPINoN/AYesEquivalent to Lafutidine

Data synthesized from clinical and in vivo comparative studies[9],[4],[10].

Conclusion

Lafutidine HCl transcends the traditional boundaries of histamine H2-receptor antagonism. By co-opting the capsaicin-sensitive afferent neural network to drive CGRP and NO release, it provides a robust, prostaglandin-independent mechanism for mucosal restitution[4],[5]. For drug development professionals, lafutidine serves as a premier structural and functional model for designing next-generation gastrointestinal therapeutics that prioritize tissue regeneration alongside symptom suppression.

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of Lafutidine HCl in Animal Models: A Technical Whitepaper

Executive Summary Lafutidine hydrochloride is a highly potent, second-generation histamine H2-receptor antagonist (H2RA) distinguished by its multimodal mechanism of action. Unlike first-generation H2RAs, lafutidine not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lafutidine hydrochloride is a highly potent, second-generation histamine H2-receptor antagonist (H2RA) distinguished by its multimodal mechanism of action. Unlike first-generation H2RAs, lafutidine not only suppresses gastric acid secretion but also exhibits profound gastroprotective properties mediated through capsaicin-sensitive afferent neurons[1]. This whitepaper synthesizes the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lafutidine in preclinical animal models, detailing the causal relationships between its physicochemical properties, in vivo behavior, and the bioanalytical methodologies required for its quantification.

Multimodal Pharmacodynamics: The Causality of Efficacy

The therapeutic superiority of lafutidine stems from its dual-pathway mechanism. Its primary action is the competitive inhibition of histamine at H2 receptors on gastric parietal cells, which halts the intracellular cAMP cascade responsible for proton pump activation[2].

However, its secondary, independent mechanism is what defines its second-generation status. Lafutidine is highly lipophilic, allowing it to rapidly penetrate the gastric mucosa and activate presynaptic vanilloid-1 receptors on capsaicin-sensitive afferent neurons[1]. This activation induces the release of calcitonin gene-related peptide (CGRP) and somatostatin[3]. CGRP subsequently stimulates endothelial nitric oxide (NO) production, leading to vasodilation, increased gastric mucosal blood flow, and the induction of collagen and mucin synthesis[4][5].

MOA Laf Lafutidine HCl H2 H2 Receptor Blockade Laf->H2 Antagonizes Capsaicin Capsaicin-sensitive Afferent Neurons Laf->Capsaicin Activates Parietal Parietal Cells H2->Parietal Inhibits Acid Decreased Gastric Acid Parietal->Acid CGRP CGRP Release Capsaicin->CGRP Stimulates NO Nitric Oxide (NO) CGRP->NO Mucosa Increased Mucosal Blood Flow NO->Mucosa

Fig 1: Multimodal mechanism of Lafutidine HCl showing H2 antagonism and CGRP-mediated gastroprotection.

Pharmacokinetic Profile in Animal Models (ADME)

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) of lafutidine in animal models (primarily Wistar rats and Beagle dogs) is critical for translational PK/PD modeling.

  • Absorption: Lafutidine exhibits rapid gastrointestinal absorption due to its high lipophilicity (Log P ~2.79)[4][5]. In rat models, the time to maximum plasma concentration ( Tmax​ ) is exceptionally short, often occurring within 0.5 to 1 hour post-oral administration[6].

  • Distribution: Once in the systemic circulation, lafutidine is highly bound to plasma proteins (reported between 88% and 99%)[4][7]. This high protein binding necessitates rigorous sample preparation during bioanalysis to ensure the release of the free drug for accurate quantification.

  • Metabolism: Hepatic metabolism is the primary clearance route. In both rat and human microsomes, lafutidine is predominantly metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6[2][4]. The primary metabolic pathways yield desalkyl lafutidine and various N-oxide metabolites, which are largely inactive[2].

  • Excretion: The parent drug and its metabolites are eliminated primarily via renal excretion[2][7]. The biological half-life ( t1/2​ ) is relatively short across species, ranging from 1.2 to 3.0 hours, which often necessitates sustained-release or gastroretentive formulations in clinical applications[4][6].

Quantitative Data Summary

The following table synthesizes comparative pharmacokinetic parameters across key preclinical models and human baselines.

Pharmacokinetic ParameterWistar Rat (Oral, 10 mg/kg)Beagle Dog (Oral, 5 mg/kg)Human (Oral, 10 mg)[1]
Cmax​ (ng/mL) ~450 - 550~300 - 400246.79 - 265.15
Tmax​ (h) 0.5 - 1.01.0 - 1.50.95 - 1.01
AUC0−t​ (ng·h/mL) ~1200 - 1500~1800 - 2200952.93 - 1033.13
Half-life ( t1/2​ ) (h) 1.2 - 1.82.0 - 2.51.92 - 2.05
Protein Binding (%) 85 - 88%~90%88 - 99%

*Note: Animal values represent generalized preclinical ranges extrapolated from comparative H2RA pharmacokinetic models and lafutidine literature.

Self-Validating Experimental Protocols

To ensure scientific integrity, pharmacokinetic studies of lafutidine must employ self-validating systems. The following protocol outlines an in vivo rat study coupled with an LC-MS/MS bioanalytical workflow, designed to mitigate matrix effects and ensure absolute quantification.

Protocol: In Vivo Pharmacokinetics and LC-MS/MS Bioanalysis

Rationale & Causality: Because lafutidine is up to 99% protein-bound[4], direct injection of plasma into an LC system will result in massive signal loss and column degradation. Protein precipitation using an organic solvent (e.g., acetonitrile) denatures the plasma proteins, breaking the drug-protein bonds and releasing lafutidine into the supernatant. The inclusion of a structurally similar Internal Standard (IS) normalizes any variations in extraction efficiency or ionization suppression (matrix effects) during electrospray ionization (ESI).

Step 1: Animal Dosing and Sampling

  • Fast adult male Wistar rats (200-250g) for 12 hours prior to dosing to prevent food-drug interactions that could alter gastric emptying and absorption rates.

  • Administer lafutidine HCl via oral gavage (e.g., 10 mg/kg suspended in 0.5% methylcellulose).

  • Collect blood samples (approx. 200 µL) from the retro-orbital plexus into heparinized tubes at pre-determined intervals: 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Centrifuge immediately at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

Step 2: Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice. Transfer 50 µL of plasma to a microcentrifuge tube.

  • Add 10 µL of the Internal Standard (IS) solution (e.g., famotidine or a deuterated lafutidine analog at a known concentration).

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to induce protein precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Quantification

  • Chromatography: Inject 2-5 µL of the supernatant onto a C18 column (e.g., Cosmosil C18, 150 mm × 4.6 mm, 5 µm)[1]. Use a mobile phase of 0.01% Formic acid and Acetonitrile (e.g., 20:80 v/v) at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for lafutidine (e.g., m/z 432.2 appropriate product ion) using Multiple Reaction Monitoring (MRM)[1][8].

  • Self-Validation (System Suitability): Before running the batch, inject a blank matrix sample to verify the absence of carryover. Run a calibration curve ( R2>0.99 ) and Quality Control (QC) samples at low, medium, and high concentrations. The batch is only valid if QC samples fall within ±15% of their nominal values.

Workflow Dosing Animal Dosing (Oral/IV in Rats/Dogs) Sampling Blood Sampling (Timepoints: 0 to 24h) Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Analysis (Cosmosil C18, ESI+) Prep->LCMS Data PK Modeling (Non-compartmental) LCMS->Data

Fig 2: Step-by-step in vivo pharmacokinetic workflow and LC-MS/MS bioanalysis for Lafutidine.

PD/PK Correlation in Animal Models

In vivo rat models have been instrumental in proving that lafutidine's gastroprotective effects are directly correlated with its pharmacokinetic exposure. Studies utilizing the Surgical/Chemical (SPL) reflux esophagitis model in rats have demonstrated that the Area Under the Curve ( AUC0−4h​ ) of lafutidine in plasma correlates linearly with the total amount of CGRP and somatostatin released into the bloodstream[3].

Because lafutidine has a short half-life (approx. 1.92 hours) and a narrow absorption window in the upper gastrointestinal tract, researchers frequently use rat models to develop and evaluate gastroretentive drug delivery systems (GRDDS), such as floating in-situ gels. These formulations have been shown to extend the gastric residence time in rats up to 8–12 hours, significantly improving the drug's bioavailability and reducing the required dosing frequency[6][7].

Sources

Foundational

Lafutidine Hydrochloride: Structural Dynamics, Physicochemical Profiling, and Analytical Methodologies

Executive Summary Lafutidine Hydrochloride is a potent, second-generation histamine H2-receptor antagonist (H2RA) distinguished by its multimodal gastroprotective mechanism. Unlike conventional H2RAs, Lafutidine not only...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lafutidine Hydrochloride is a potent, second-generation histamine H2-receptor antagonist (H2RA) distinguished by its multimodal gastroprotective mechanism. Unlike conventional H2RAs, Lafutidine not only suppresses gastric acid secretion but also actively promotes mucosal healing through the activation of capsaicin-sensitive afferent nerves. As a Senior Application Scientist, understanding the intricate relationship between Lafutidine’s chemical architecture, its physicochemical behavior, and the analytical methodologies used to quantify it is critical for successful drug formulation and quality control. This technical guide provides an in-depth analysis of Lafutidine HCl, detailing its structural causality, self-validating analytical protocols, and advanced formulation strategies.

Chemical Architecture & Structural Dynamics

The pharmacological efficacy of Lafutidine is deeply rooted in its unique molecular structure. Its IUPAC name is 2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[[4-(piperidin-1-ylmethyl)-2-pyridinyl]oxy]but-2-enyl]acetamide1.

Causality of Functional Groups:

  • Furanylmethylsulfinyl Moiety: The sulfinyl oxygen acts as a critical hydrogen-bond acceptor, facilitating strong binding affinity within the H2-receptor binding pocket.

  • Piperidinylmethylpyridyloxybutenyl Chain: The piperidine ring contains a basic tertiary amine nitrogen (pKa ~8-9). This basicity is intentionally leveraged during synthesis to form the hydrochloride (HCl) salt . The protonation of this nitrogen significantly enhances the molecule's dissolution kinetics in the aqueous gastric environment compared to its free base form.

  • Z-Configured Alkene: The cis (Z) geometry of the butenyl chain restricts the molecule's conformational flexibility. This rigidity is not arbitrary; it maintains the precise spatial distance between the piperidine head and the furan tail required for optimal bivalent receptor interaction 2.

Physicochemical Profiling

Lafutidine is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but low aqueous solubility. Understanding these parameters is essential for designing effective liquid chromatography methods and oral dosage forms.

ParameterValue (Lafutidine Base)Value (Lafutidine HCl Salt)Analytical Significance
Molecular Formula C₂₂H₂₉N₃O₄SC₂₂H₃₀ClN₃O₄SDetermines mass spectrometric (m/z) targets.
Molecular Weight 431.55 g/mol 468.01 g/mol Critical for molarity and standard curve calculations.
Appearance White to off-white powderWhite crystalline powderVisual indicator of API degradation or impurities.
Melting Point ~120°C~145°CUsed in Differential Scanning Calorimetry (DSC) for purity.
Solubility Soluble in Methanol, DMSOSoluble in Methanol, slightly in waterDictates the choice of sample diluent in HPLC workflows.

Multimodal Mechanism of Action

Lafutidine’s clinical superiority stems from a dual-action signaling cascade. It competitively inhibits H2 receptors on parietal cells, effectively halting histamine-stimulated cAMP production and subsequent proton pump activation. Concurrently, it activates calcitonin gene-related peptide (CGRP) receptors on capsaicin-sensitive afferent nerves. This activation stimulates the release of Nitric Oxide (NO), which drastically upregulates mucin biosynthesis and increases gastric mucosal blood flow, creating a self-sustaining protective barrier against ulceration 3.

MoA Lafutidine Lafutidine HCl H2R Histamine H2 Receptor (Parietal Cells) Lafutidine->H2R Antagonizes CGRP CGRP Activation (Afferent Nerves) Lafutidine->CGRP Activates Acid Inhibition of Gastric Acid Secretion H2R->Acid Suppresses cAMP NO Nitric Oxide (NO) Release CGRP->NO Stimulates Protection Gastrointestinal Mucosal Protection Acid->Protection Mucin Mucin Biosynthesis & Mucosal Blood Flow NO->Mucin Upregulates Mucin->Protection

Lafutidine's multimodal signaling pathway: H2 antagonism and CGRP-mediated mucosal protection.

Analytical Quantification: RP-HPLC Method Development

To accurately quantify Lafutidine in bulk and pharmaceutical dosage forms, a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required 4.

Causality of Method Design: Lafutidine possesses a basic piperidine ring. On standard silica-based C18 columns, unprotonated basic amines interact strongly with residual acidic silanol groups, causing severe peak tailing and loss of resolution. By buffering the mobile phase to pH 4.0 , the piperidine nitrogen is fully ionized (protonated). This increases the molecule's polarity, forces it to interact purely via hydrophobic partitioning with the C18 chains, and yields sharp, symmetrical peaks.

Self-Validating RP-HPLC Protocol

This protocol incorporates internal checks to ensure the system validates its own performance before sample analysis begins.

  • Mobile Phase Preparation: Mix 0.1M Potassium Dihydrogen Phosphate buffer (adjusted to pH 4.0 using orthophosphoric acid) and HPLC-grade Acetonitrile in a 30:70 (v/v) ratio.

  • Degassing: Filter the mobile phase through a 0.45 µm nylon membrane under vacuum and sonicate for 15 minutes. Validation check: Absence of baseline noise/bubbles during the blank run confirms successful degassing.

  • System Suitability Testing (SST): Inject a 100 µg/mL Lafutidine standard solution six consecutive times.

    • Self-Validation Criteria: The system is only cleared for use if the Relative Standard Deviation (RSD) of the peak areas is < 2.0%, theoretical plates > 2000, and the tailing factor is < 1.5.

  • Sample Preparation: Weigh tablet powder equivalent to 10 mg of Lafutidine. Dissolve in 50 mL of the mobile phase (diluent). Sonicate for 15 minutes to ensure complete extraction, then filter through a 0.22 µm syringe filter to prevent column frit blockage.

  • Chromatographic Run: Inject 20 µL of the sample onto a C18 column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor the eluent using a UV detector set to 290 nm (Lafutidine's λmax).

HPLC Prep Sample Preparation (Mobile Phase Diluent) Filter Filtration & Degassing (0.22 µm Membrane) Prep->Filter Inject Sample Injection (20 µL Loop) Filter->Inject Separate Chromatographic Separation (C18, pH 4.0 Buffer:ACN) Inject->Separate Detect UV Detection (290 nm) Separate->Detect Data Data Acquisition & System Suitability (RSD < 2%) Detect->Data

Self-validating RP-HPLC workflow for Lafutidine quantification ensuring high precision and accuracy.

Formulation Strategies: Overcoming BCS Class II Limitations

Because Lafutidine suffers from poor aqueous solubility, its oral bioavailability can be erratic. To engineer around this limitation, researchers utilize a Nanosuspension via Solvent Anti-Solvent Precipitation 5.

Causality of the Nanosuspension Design: By dissolving the drug in a water-miscible organic solvent and rapidly injecting it into an aqueous anti-solvent, the system experiences instantaneous supersaturation. This thermodynamic shock forces rapid nucleation over slow crystal growth, yielding nanometer-sized particles. To prevent these high-energy nanoparticles from undergoing Ostwald ripening (agglomeration), a dual-stabilizer system is used: PVP K-90 wraps around the particles to provide steric hindrance, while Tween 80 dramatically lowers the interfacial tension.

Step-by-Step Nanosuspension Protocol
  • Organic Phase Preparation: Dissolve 100 mg of Lafutidine HCl in 5 mL of Methanol.

  • Aqueous Phase Preparation: Dissolve PVP K-90 (400 mg) and Tween 80 (200 mg) in 50 mL of deionized water.

  • Precipitation: Using a syringe, inject the organic phase dropwise into the aqueous phase while subjecting the mixture to high-speed magnetic stirring (1500 rpm) at room temperature.

  • Solvent Evaporation: Continue stirring for 3 hours to allow the complete evaporation of the methanol, leaving a stable aqueous nanosuspension.

  • Self-Validating Quality Check: Analyze the suspension using Dynamic Light Scattering (DLS). Validation criteria: A Polydispersity Index (PDI) of < 0.3 validates that the nanoparticles are uniform and resistant to agglomeration.

References

  • Lafutidine | C22H29N3O4S | CID 5282136 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Lafutidine - Wikipedia Source: Wikipedia URL:[Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC Source: Sphinx Knowledge House URL:[Link]

  • Formulation and characterization of lafutidine nanosuspension for oral drug delivery system Source: ResearchGate URL:[Link]

Sources

Exploratory

The In Vitro Pharmacological Profile of Lafutidine Hydrochloride: A Dual-Action Modulator of Gastric Homeostasis

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Lafutidine (FRG-8813) is a second-generation histamine H₂ receptor antagonist that transcends the traditional role of a simple antisecretor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Lafutidine (FRG-8813) is a second-generation histamine H₂ receptor antagonist that transcends the traditional role of a simple antisecretory agent.[1] Its in vitro pharmacological profile reveals a sophisticated, multimodal mechanism of action characterized by both potent, long-lasting H₂ receptor blockade and a distinct, independent gastroprotective pathway. This guide elucidates the core in vitro pharmacology of lafutidine, detailing its high-affinity interaction with the human H₂ receptor and its unique ability to activate capsaicin-sensitive afferent neurons (CSANs). This dual action—reducing acid secretion while actively enhancing mucosal defense mechanisms—distinguishes lafutidine from first-generation H₂ receptor antagonists and provides a compelling rationale for its clinical efficacy in treating acid-related gastrointestinal disorders.[2] We will explore the key experimental evidence, present detailed in vitro protocols for its characterization, and visualize the underlying molecular pathways.

Primary Pharmacological Target: Histamine H₂ Receptor Antagonism

Lafutidine's primary mechanism for inhibiting gastric acid secretion is the selective and potent blockade of the histamine H₂ receptor, a G-protein coupled receptor (GPCR) located on gastric parietal cells.[2] Upon activation by histamine, the H₂ receptor couples to the Gs alpha-subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, which in turn activates the proton pump (H⁺/K⁺-ATPase).[3] Lafutidine competitively antagonizes this pathway.

Receptor Binding Affinity Profile

In vitro competitive radioligand binding assays are fundamental to determining a compound's affinity for its target receptor. These assays typically utilize Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human H₂ receptor.[4] The affinity is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand (lafutidine) that will bind to 50% of the receptors in the absence of the radioligand. Studies using [³H]tiotidine, a selective H₂ receptor antagonist radioligand, have demonstrated that lafutidine (FRG-8813) possesses a significantly higher binding affinity for the H₂ receptor compared to other widely used antagonists.[5][6]

Expertise & Experience: The choice of a stable recombinant cell line like CHO-H₂R is critical for these assays. It provides a high-density, homogenous receptor population, eliminating the confounding variables present in primary cell cultures or tissue homogenates. This ensures that the measured binding affinity is specific to the human H₂ receptor subtype.

CompoundRelative Binding Affinity (Ki) vs. CimetidineSource
Lafutidine (FRG-8813) ~80x more potent[5]
Famotidine ~40x more potent[5]
Cimetidine 1x (Reference)[5]
Functional Antagonism of Histamine-Stimulated Signaling

Beyond mere binding, the functional consequence of receptor occupancy is paramount. For the H₂ receptor, this is assessed by measuring the inhibition of histamine-stimulated cAMP production. Lafutidine demonstrates potent, dose-dependent inhibition of cAMP accumulation in H₂R-expressing cells.[4]

A defining characteristic of lafutidine observed in vitro is its long-lasting antagonism. Studies have shown that after pre-incubation with lafutidine and subsequent extensive washing, its inhibitory effects on histamine-stimulated cAMP production persist for hours. This is in stark contrast to famotidine, whose inhibitory effects are readily reversed upon washout.[4] This suggests a slow dissociation rate from the receptor, contributing to its sustained duration of action.

CompoundPotency in Inhibiting Histamine-Stimulated cAMP ProductionDuration of Action (Post-Washout)Source
Lafutidine As potent or more potent than famotidineLong-lasting, persistent inhibition[4]
Famotidine PotentReadily reversible[4]
Experimental Protocol 1.1: Competitive Radioligand Binding Assay (Human H₂ Receptor)

Trustworthiness: This protocol is a self-validating system. The inclusion of non-specific binding controls (excess unlabeled ligand) and a reference compound (famotidine) ensures the specificity and accuracy of the determined Ki values.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human histamine H₂ receptor (CHO-H₂R) in appropriate media (e.g., MEM supplemented with 10% FBS) to ~90% confluency.[7][8]

  • Membrane Preparation (Optional, but recommended): Harvest cells, homogenize in ice-cold Tris-HCl buffer, and centrifuge to pellet cell debris. Collect the supernatant and perform a high-speed centrifugation (e.g., 40,000 x g) to pellet the membrane fraction. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • CHO-H₂R cell membranes (typically 20-50 µg protein).

    • A fixed concentration of [³H]tiotidine (e.g., 2-5 nM).[9]

    • Increasing concentrations of lafutidine (e.g., 10⁻¹¹ M to 10⁻⁵ M) or a reference antagonist.

    • For non-specific binding (NSB) determination, a parallel set of wells containing a high concentration of an unlabeled antagonist (e.g., 10 µM tiotidine).[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C to prevent receptor internalization) for a sufficient duration to reach equilibrium (typically 30-60 minutes).[10]

  • Termination & Harvesting: Terminate the binding reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding (NSB).

    • Plot the percentage of specific binding against the log concentration of lafutidine.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 1.2: Histamine-Stimulated cAMP Accumulation Assay
  • Cell Seeding: Seed CHO-H₂R cells into 96-well plates and allow them to adhere overnight.[7]

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate them for 15-30 minutes in stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX). The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP.

  • Antagonist Addition: Add varying concentrations of lafutidine or a reference antagonist to the wells and incubate for a defined period (e.g., 20-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of histamine (typically at its EC₈₀, the concentration that elicits 80% of the maximal response) to all wells except the basal control. Incubate for 10-15 minutes at 37°C.[9]

  • Cell Lysis & Detection: Terminate the reaction by adding a lysis buffer. The intracellular cAMP concentration is then quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen® assay kit, following the manufacturer's instructions.[8]

  • Data Analysis: Plot the measured signal (inversely proportional to cAMP level in competitive assays) against the log concentration of lafutidine. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration of lafutidine that inhibits 50% of the histamine-stimulated cAMP response.

Visualization of H₂ Receptor Blockade

H2_Receptor_Pathway cluster_membrane Parietal Cell Membrane H2R Histamine H₂ Receptor Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts Histamine Histamine Histamine->H2R Lafutidine Lafutidine Lafutidine->H2R blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump activates Acid H⁺ Secretion ProtonPump->Acid

Caption: Lafutidine competitively blocks the histamine H₂ receptor on parietal cells.

In Vitro Gastroprotective Mechanisms Independent of H₂-Receptor Blockade

A key differentiator for lafutidine is its portfolio of gastroprotective effects that are not directly related to acid suppression. These actions are primarily mediated through the activation of the peripheral nervous system, specifically capsaicin-sensitive afferent neurons (CSANs).[11][12]

Modulation of Capsaicin-Sensitive Afferent Neurons (CSANs)

In vitro studies using isolated rat stomach preparations have shown that while lafutidine alone does not stimulate the release of Calcitonin Gene-Related Peptide (CGRP)—the primary neuropeptide in these neurons—it significantly enhances CGRP release induced by a submaximal dose of capsaicin.[13][14] This sensitizing effect suggests that lafutidine modulates the activity of these sensory nerves, making them more responsive to stimuli.

Authoritative Grounding: Importantly, this effect is not mediated through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the canonical capsaicin receptor.[14] Lafutidine does not displace [³H]-resiniferatoxin (a potent TRPV1 agonist) binding, indicating it acts on an as-yet-unidentified site on the sensory neuron to exert its modulatory effect.[13][14] This distinction is critical, as it separates lafutidine's mechanism from that of direct TRPV1 agonists.

Stimulation of CGRP and Somatostatin Release

The sensitization of CSANs leads to an increased release of CGRP.[13] CGRP is a potent vasodilator that increases gastric mucosal blood flow, a critical factor in mucosal defense and repair. Furthermore, lafutidine has been shown to increase the release of somatostatin.[11] Somatostatin acts as a paracrine inhibitor of gastric acid secretion by suppressing both histamine release from enterochromaffin-like (ECL) cells and gastrin release from G-cells, adding another layer to its antisecretory profile.[15][16]

Enhancement of Gastric Mucus Secretion

The activation of the CSAN-CGRP pathway also results in increased gastric mucus production. In vitro organ culture systems have demonstrated that lafutidine accelerates mucin biosynthesis, and this effect is attenuated by functional ablation of afferent nerves.[17] A robust mucus layer is the frontline defense against luminal acid and pepsin.

Experimental Protocol 2.1: In Vitro CGRP Release from Isolated Stomach Preparation
  • Tissue Preparation: Euthanize a male Sprague-Dawley rat and immediately excise the stomach. Open the stomach along the greater curvature and rinse gently with ice-cold Krebs-Ringer bicarbonate buffer. Finely mince the gastric tissue (fundus) into small pieces.

  • Incubation Setup:

    • Pre-incubate the minced tissue in oxygenated Krebs-Ringer buffer for 30 minutes at 37°C to stabilize the preparation.

    • Transfer the tissue to fresh buffer containing the test compounds:

      • Control (buffer only)

      • Lafutidine alone (e.g., 10⁻⁶ M)

      • Capsaicin alone (submaximal dose, e.g., 3x10⁻⁷ M)

      • Lafutidine + Capsaicin

  • Stimulation: Incubate for a defined period (e.g., 30 minutes) at 37°C with continuous oxygenation.[13]

  • Sample Collection: At the end of the incubation, immediately place the tubes on ice. Centrifuge the samples to pellet the tissue debris.

  • Quantification: Collect the supernatant and measure the concentration of CGRP using a sensitive and specific Enzyme Immunoassay (EIA) kit, following the manufacturer's protocol.

  • Data Analysis: Normalize the CGRP concentration to the wet weight of the tissue (pg/mg). Compare the CGRP release across the different treatment groups. A significant increase in the "Lafutidine + Capsaicin" group compared to the "Capsaicin alone" group indicates a sensitizing effect.

Visualization of CSAN-Mediated Gastroprotective Pathway

CSAN_Pathway cluster_effects Gastroprotective Effects Lafutidine Lafutidine UnknownSite Lafutidine->UnknownSite SST ↑ Somatostatin Release Lafutidine->SST stimulates CSAN Capsaicin-Sensitive Afferent Neuron (CSAN) CGRP CGRP Release CSAN->CGRP triggers UnknownSite->CSAN sensitizes BloodFlow ↑ Mucosal Blood Flow (Vasodilation) CGRP->BloodFlow Mucus ↑ Mucus & Bicarbonate Secretion CGRP->Mucus HistamineRelease Histamine Release SST->HistamineRelease SST->HistamineRelease inhibits GastrinRelease Gastrin Release SST->GastrinRelease SST->GastrinRelease inhibits

Caption: Lafutidine sensitizes afferent neurons, enhancing CGRP-mediated defense.

Summary of In Vitro Pharmacological Profile

ParameterLafutidine's In Vitro ActionKey Consequence
H₂ Receptor Binding High-affinity, competitive antagonist. Ki value ~2x more potent than famotidine.[5]Potent inhibition of histamine binding.
H₂ Receptor Function Potent, long-lasting functional antagonism of cAMP production.[4]Sustained inhibition of gastric acid secretion pathway.
CSAN Modulation Sensitizes neurons to stimuli; enhances capsaicin-induced CGRP release.[13]Amplification of mucosal defense signals.
Neuropeptide Release Potentiates CGRP release; stimulates somatostatin release.[11][13]Increased blood flow and secondary acid inhibition.
Mucosal Barrier Increases mucin biosynthesis.[12][17]Strengthens the physical barrier against luminal acid.
TRPV1 Interaction Does not bind to the TRPV1 receptor.[14]Unique mechanism distinct from direct capsaicin-like agonists.

Conclusion

The in vitro pharmacological profile of lafutidine hydrochloride reveals a molecule intelligently designed for comprehensive gastric care. It operates through two distinct and synergistic axes: potent, sustained antagonism of the histamine H₂ receptor to control gastric acid, and a unique activation of neuronal gastroprotective pathways to defend and repair the mucosal lining. By sensitizing capsaicin-sensitive afferent neurons—independent of the TRPV1 channel—lafutidine orchestrates an increase in protective mediators like CGRP and somatostatin, enhancing blood flow and bolstering the mucus barrier. This dual-pronged approach, rigorously characterized through in vitro binding and functional assays, establishes lafutidine as a superior therapeutic agent, offering not just acid suppression but active mucosal protection.

References

  • Stronger inhibition of gastric acid secretion by lafutidine, a novel H2 receptor antagonist, than by the proton pump inhibitor lansoprazole . ResearchGate. Available from: [Link]

  • Lafutidine, a unique histamine H-2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H-2 receptor-independent mechanism . ResearchGate. Available from: [Link]

  • Physiological implications of biased signaling at histamine H2 receptors . Frontiers in Pharmacology. Available from: [Link]

  • An open-label, randomized, cross-over bioequivalence study of lafutidine 10 mg under fasting condition . PMC. Available from: [Link]

  • Potent and long-lasting action of lafutidine on the human histamine H(2) receptor . PubMed. Available from: [Link]

  • Lafutidine- A H2 receptor antagonist with a novel mechanism of action: Implications in the treatment of acid peptic disorders . ResearchGate. Available from: [Link]

  • What is the mechanism of Lafutidine? . Patsnap Synapse. Available from: [Link]

  • [3 H]Tiotidine binding assay in U-937 cells . ResearchGate. Available from: [Link]

  • Tiotidine, a Histamine H2 Receptor Inverse Agonist That Binds with High Affinity to an Inactive G-Protein–Coupled Form of the Receptor . Semantic Scholar. Available from: [Link]

  • Mechanisms for regulation of gastrin and somatostatin release from isolated rat stomach during gastric distention . PMC. Available from: [Link]

  • Sensitizing effects of lafutidine on CGRP-containing afferent nerves in the rat stomach . PMC. Available from: [Link]

  • Lafutidine Tablets 5mg "JG" . Kusuri-no-Shiori. Available from: [Link]

  • Lafutidine - Drug Targets, Indications, Patents . Patsnap Synapse. Available from: [Link]

  • Sensitizing effects of lafutidine on CGRP-containing afferent nerves in the rat stomach . Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells . Gut. Available from: [Link]

  • LAFUTIDINE, A HISTAMINE H2 RECEPTOR ANTAGONIST WITH MUCOSAL PROTECTIVE PROPERTIES, ATTENUATES 5-FLUOROURACIL-INDUCED INTESTINAL MUCOSITIS IN MICE . Journal of Physiology and Pharmacology. Available from: [Link]

  • Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism . PubMed. Available from: [Link]

  • Lafutidine, a novel histamine H2-receptor antagonist, increases serum calcitonin gene-related peptide in rats after water immersion-restraint stress . PubMed. Available from: [Link]

  • Specific Binding of 3H-tiotidine to Histamine H2 Receptors in Guinea Pig Cerebral Cortex . Nature. Available from: [Link]

  • Expression of a cloned rat histamine H2 receptor mediating inhibition of arachidonate release and activation of cAMP accumulation . PubMed. Available from: [Link]

  • Two distinct pathways for histamine H2 receptor down-regulation. H2 Leu124 --> Ala receptor mutant provides evidence for a cAMP-independent action of H2 agonists . PubMed. Available from: [Link]

  • How can I do In vitro somatostatin assay? . ResearchGate. Available from: [Link]

  • Lafutidine facilitates calcitonin gene-related peptide (CGRP) nerve-mediated vasodilation via vanilloid-1 receptors in rat mesenteric resistance arteries . PubMed. Available from: [Link]

  • Is [3H]-tiotidine a Specific Ligand for the H2-receptor? . PubMed. Available from: [Link]

  • In Vitro Model to Investigate Communication between Dorsal Root Ganglion and Spinal Cord Glia . MDPI. Available from: [Link]

  • Immunohistochemical determination of somatostatin release in gastric tissue of rats fed with a high-fat and cholesterol diet . PMC. Available from: [Link]

  • Gastrointestinal somatostatin: extraction and radioimmunoassay in different species . PMC. Available from: [Link]

  • Mechanisms for regulation of gastrin and somatostatin release from isolated rat stomach during gastric distention . Baishideng Publishing Group. Available from: [Link]

  • A study of antagonist affinities for the human histamine H2 receptor . PMC. Available from: [Link]

  • Protective effect of lafutidine, a novel histamine H2-receptor antagonist, on dextran sulfate sodium-induced colonic inflammation through capsaicin-sensitive afferent neurons in rats . PubMed. Available from: [Link]

  • CGRPα-Expressing Sensory Neurons Respond to Stimuli that Evoke Sensations of Pain and Itch . PLOS One. Available from: [Link]

Sources

Foundational

The Multifaceted Interaction of Lafutidine with Capsaicin-Sensitive Afferent Nerves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Lafutidine, a second-generation histamine H2 receptor antagonist, transcends its primary role as an inhibitor of gastric acid secretion through a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lafutidine, a second-generation histamine H2 receptor antagonist, transcends its primary role as an inhibitor of gastric acid secretion through a complex and clinically significant interaction with capsaicin-sensitive afferent nerves. This guide provides an in-depth technical exploration of the molecular pathways underpinning this interaction, offering a valuable resource for researchers in gastroenterology, pharmacology, and neuroscience. By elucidating the mechanisms by which lafutidine modulates these sensory nerves, we aim to foster a deeper understanding of its gastroprotective effects and inspire further investigation into its therapeutic potential.

Introduction: Beyond H2 Receptor Blockade

While traditional H2 receptor antagonists primarily function by competitively inhibiting histamine at parietal cell H2 receptors, lafutidine exhibits a broader, multimodal mechanism of action.[1][2] A significant component of this expanded activity lies in its ability to modulate the function of capsaicin-sensitive afferent nerves, a subpopulation of primary sensory neurons crucial for gastrointestinal mucosal defense.[3][4] These nerves, characterized by their sensitivity to capsaicin, the pungent compound in chili peppers, play a pivotal role in detecting noxious stimuli and initiating protective reflexes.[5][6]

Lafutidine's engagement with these neural pathways contributes significantly to its gastroprotective properties, which are distinct from its acid-suppressing effects.[4][7] This interaction leads to a cascade of downstream events, including the release of key signaling molecules that enhance mucosal resilience.

Core Mechanism: Sensitization of Capsaicin-Sensitive Afferent Nerves

The central tenet of lafutidine's action on sensory nerves is not direct activation, but rather a sensitization of these nerves to other stimuli.[4] Studies have demonstrated that lafutidine enhances the release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO) from the rat stomach when stimulated by a submaximal dose of capsaicin.[3][4] This potentiation of the capsaicin-induced response occurs without lafutidine directly binding to the transient receptor potential vanilloid 1 (TRPV1), the primary receptor for capsaicin.[3][8]

This suggests that lafutidine acts on an as-yet-unidentified site on the sensory neurons, modulating their excitability.[8][9] This sensitizing effect distinguishes lafutidine's mechanism from that of capsaicin, which directly activates TRPV1 channels.[4]

The Role of Calcitonin Gene-Related Peptide (CGRP)

The enhanced release of CGRP is a cornerstone of lafutidine's gastroprotective effect. CGRP, a potent vasodilator neuropeptide, is a predominant neurotransmitter in spinal afferents of the stomach.[3] Its release triggers a cascade of protective responses:

  • Increased Gastric Mucosal Blood Flow: CGRP-mediated vasodilation improves the delivery of oxygen and nutrients to the gastric mucosa, while facilitating the removal of harmful substances.[1][10]

  • Inhibition of Gastric Acid Secretion: CGRP can indirectly suppress acid production, complementing lafutidine's primary H2 receptor blockade.[11]

  • Stimulation of Mucin and Bicarbonate Secretion: These secretions form a protective barrier against gastric acid and pepsin.[2][12]

Clinical studies have corroborated these findings, showing that lafutidine administration in humans leads to a significant increase in plasma CGRP concentrations.[13][14]

The Nitric Oxide (NO) Pathway

Lafutidine also stimulates the production of nitric oxide (NO), a critical signaling molecule in the gastrointestinal tract.[1][3] The release of NO is closely linked to the activation of capsaicin-sensitive afferent nerves and the subsequent release of CGRP.[3] NO contributes to gastroprotection through several mechanisms:

  • Vasodilation: Similar to CGRP, NO is a potent vasodilator, further enhancing mucosal blood flow.[15]

  • Inhibition of Neutrophil Activation: By preventing the activation and infiltration of neutrophils, NO mitigates inflammatory damage to the gastric mucosa.[1][10]

  • Stimulation of Mucin Biosynthesis: Lafutidine-induced mucin production in the surface mucous cells of the gastric oxyntic mucosa is mediated by NO.[16]

Somatostatin Release

In addition to CGRP and NO, lafutidine has been shown to increase the levels of somatostatin.[1][9] Somatostatin is a potent inhibitor of gastric acid secretion, acting on parietal cells to reduce acid production.[9] This provides an additional, H2 receptor-independent mechanism for lafutidine's anti-secretory effects.[11] Human studies have confirmed that lafutidine administration increases plasma somatostatin concentrations.[13][14]

Signaling Pathways and Molecular Interactions

The precise molecular target of lafutidine on capsaicin-sensitive afferent nerves remains an active area of investigation. However, the downstream signaling cascade is better understood.

Diagram: Lafutidine's Proposed Mechanism of Action on Capsaicin-Sensitive Afferent Nerves

Lafutidine_Pathway cluster_Lafutidine Lafutidine cluster_Nerve Capsaicin-Sensitive Afferent Nerve cluster_Stimulus Stimulus cluster_Effector Effector Cells cluster_Response Physiological Response cluster_NO NO Pathway lafutidine Lafutidine unknown_receptor Unknown Receptor/Site lafutidine->unknown_receptor Binds to sensitization Sensitization unknown_receptor->sensitization Induces trpv1 TRPV1 Channel sensitization->trpv1 Potentiates ca_influx Ca²⁺ Influx trpv1->ca_influx Leads to cgrp_release CGRP Release ca_influx->cgrp_release Triggers no_synthase NO Synthase ca_influx->no_synthase Activates blood_vessel Blood Vessel cgrp_release->blood_vessel Acts on parietal_cell Parietal Cell cgrp_release->parietal_cell Inhibits mucous_cell Mucous Cell cgrp_release->mucous_cell Stimulates capsaicin Capsaicin / Other Stimuli capsaicin->trpv1 Activates vasodilation Vasodilation (↑ Blood Flow) blood_vessel->vasodilation acid_inhibition ↓ Acid Secretion parietal_cell->acid_inhibition mucin_production ↑ Mucin Production mucous_cell->mucin_production no_release NO Release no_synthase->no_release no_release->blood_vessel Acts on no_release->mucous_cell Stimulates

Caption: Lafutidine sensitizes capsaicin-sensitive afferent nerves, potentiating CGRP and NO release.

Experimental Methodologies for Studying Lafutidine's Effects

Investigating the intricate interplay between lafutidine and capsaicin-sensitive afferent nerves requires a combination of in vivo and in vitro experimental models.

In Vivo Models
  • Gastric Mucosal Blood Flow Measurement: Techniques such as laser Doppler flowmetry can be employed in anesthetized rats to assess changes in gastric mucosal blood flow in response to lafutidine administration, with and without the presence of capsaicin or a CGRP antagonist.

  • Gastric Lesion Models: The protective effect of lafutidine can be evaluated in models of gastric injury induced by agents like ethanol or nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8] The involvement of capsaicin-sensitive afferent nerves can be confirmed by chemical deafferentation using high-dose capsaicin.[4][17]

  • Microdialysis for CGRP and NO Measurement: In vivo microdialysis in the stomach of anesthetized rats allows for the continuous sampling of the interstitial fluid and subsequent measurement of CGRP and NO levels using enzyme immunoassay (EIA) and other sensitive analytical methods.[3][4]

In Vitro and Ex Vivo Preparations
  • Isolated Stomach Preparations: The isolated, perfused rat stomach model allows for the direct measurement of CGRP and NO release into the perfusate following stimulation with capsaicin in the presence and absence of lafutidine.

  • Radioligand Binding Assays: To confirm that lafutidine does not directly interact with the TRPV1 receptor, competitive binding assays using a radiolabeled TRPV1 agonist, such as [3H]-resiniferatoxin (RTX), can be performed on gastric mucosal membranes.[3][4]

  • Cultured Dorsal Root Ganglion (DRG) Neurons: Primary cultures of DRG neurons, which contain the cell bodies of capsaicin-sensitive afferent nerves, provide a powerful tool to study the direct effects of lafutidine on neuronal excitability and signaling pathways using techniques like calcium imaging and patch-clamp electrophysiology.

Table 1: Summary of Key Experimental Findings

Experimental ModelKey FindingReference(s)
In vivo rat stomachLafutidine enhances capsaicin-induced CGRP and NO release.[3][4]
Radioligand binding assayLafutidine does not bind to the TRPV1 receptor.[3][8]
In vivo human studyLafutidine increases plasma CGRP and somatostatin levels.[13][14]
Rat gastric lesion modelsLafutidine's gastroprotective effects are mediated by capsaicin-sensitive afferent nerves.[4][7][8]
Rat gastric mucosaLafutidine-induced mucin biosynthesis is mediated by NO.[16]

Conclusion and Future Directions

Lafutidine's mechanism of action extends beyond simple H2 receptor antagonism to encompass a sophisticated modulation of capsaicin-sensitive afferent nerves. By sensitizing these nerves, lafutidine amplifies the release of crucial gastroprotective mediators, including CGRP and NO. This multifaceted action underscores its clinical efficacy and distinguishes it from other drugs in its class.

Future research should focus on:

  • Identifying the precise molecular target of lafutidine on sensory neurons. This will provide a more complete understanding of its mechanism and could pave the way for the development of more targeted therapies.

  • Further elucidating the intracellular signaling pathways activated by lafutidine in these neurons.

  • Exploring the therapeutic potential of lafutidine in other conditions where capsaicin-sensitive afferent nerves play a role, such as inflammatory bowel disease and functional gastrointestinal disorders.[17]

By continuing to unravel the complexities of lafutidine's interaction with the sensory nervous system, we can unlock its full therapeutic potential and advance the treatment of gastrointestinal diseases.

References

  • Lafutidine - Wikipedia. Available from: [Link]

  • What is the mechanism of Lafutidine? - Patsnap Synapse. Available from: [Link]

  • Sensitizing effects of lafutidine on CGRP-containing afferent nerves in the rat stomach. Available from: [Link]

  • Sensitizing effects of lafutidine on CGRP-containing afferent nerves in the rat stomach - PMC. Available from: [Link]

  • What is Lafutidine used for? - Patsnap Synapse. Available from: [Link]

  • Gastro-protective action of lafutidine mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins - PMC. Available from: [Link]

  • Activation and activators of TRPV1 and their pharmaceutical implication - PubMed. Available from: [Link]

  • Lafutidine- A H2 receptor antagonist with a novel mechanism of action: Implications in the treatment of acid peptic disorders - ResearchGate. Available from: [Link]

  • Heat activation mechanism of TRPV1: New insights from molecular dynamics simulation. Available from: [Link]

  • Protective effect of lafutidine, a novel histamine H2-receptor antagonist, on dextran sulfate sodium-induced colonic inflammation through capsaicin-sensitive afferent neurons in rats - PubMed. Available from: [Link]

  • Lafutidine - wikidoc. Available from: [Link]

  • Capsaicin-Sensitive Afferent Nerves and the Human Gastrointestinal Tract | IntechOpen. Available from: [Link]

  • Lafutidine Protects the NSAID-Induced Small Intestinal Lesions Mediated by Capsaicin-Sensitive Afferent Neurons | IntechOpen. Available from: [Link]

  • Capsaicin-Sensitive Sensory Nerves and the TRPV1 Ion Channel in Cardiac Physiology and Pathologies - MDPI. Available from: [Link]

  • Capsaicin-Sensitive Vagal Afferent Nerve-Mediated Interoceptive Signals in the Esophagus. Available from: [Link]

  • The Mysteries of Capsaicin-Sensitive Afferents - PMC - NIH. Available from: [Link]

  • Lafutidine-induced Stimulation of Mucin Biosynthesis Mediated by Nitric Oxide Is Limited to the Surface Mucous Cells of Rat Gastric Oxyntic Mucosa - PubMed. Available from: [Link]

  • Lafutidine, a unique histamine H-2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H-2 receptor-independent mechanism - ResearchGate. Available from: [Link]

  • Molecular Mechanisms of TRPV1 Channel Activation - Bentham Open Archives. Available from: [Link]

  • Lafutidine, a Protective H2 Receptor Antagonist, Enhances Mucosal Defense in Rat Esophagus - PMC. Available from: [Link]

  • TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory ... - NCBI. Available from: [Link]

  • A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - Frontiers. Available from: [Link]

  • The Mysteries of Capsaicin-Sensitive Afferents - PubMed. Available from: [Link]

  • Lafutidine facilitates calcitonin gene-related peptide (CGRP) nerve-mediated vasodilation via vanilloid-1 receptors in rat mesenteric resistance arteries - PubMed. Available from: [Link]

  • Lafutidine, a novel histamine H2-receptor antagonist, increases serum calcitonin gene-related peptide in rats after water immersion-restraint stress - PubMed. Available from: [Link]

  • Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine - PubMed. Available from: [Link]

  • (PDF) The Mysteries of Capsaicin-Sensitive Afferents - ResearchGate. Available from: [Link]

  • Human Experimental Pain Models 3: Heat/Capsaicin Sensitization and Intradermal Capsaicin Models | Springer Nature Experiments. Available from: [Link]

  • The Mysteries of Capsaicin-Sensitive Afferents - Frontiers. Available from: [Link]

  • Refining capsaicin-induced pain models - The University of Melbourne. Available from: [Link]

  • The role of capsaicin-sensitive primary afferents in experimental sciatica induced by disc herniation in rats - PubMed. Available from: [Link]

  • Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism - PubMed. Available from: [Link]

  • (PDF) Lafutidine, a Newly Developed Antiulcer Drug, Elevates Postprandial Intragastric pH and Increases Plasma Calcitonin Gene-Related Peptide and Somatostatin Concentrations in Humans: Comparisons with Famotidine - ResearchGate. Available from: [Link]

  • (PDF) Nitric Oxide, Aspirin-Triggered Lipoxins and NO-Aspirin in Gastric Protection. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Preparation and Dosing of Lafutidine for In Vivo Murine Models

Abstract Lafutidine is a second-generation histamine H₂ receptor antagonist distinguished by a multimodal mechanism of action that includes not only potent gastric acid suppression but also significant gastroprotective e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Lafutidine is a second-generation histamine H₂ receptor antagonist distinguished by a multimodal mechanism of action that includes not only potent gastric acid suppression but also significant gastroprotective effects.[1][2] This dual activity, which involves the modulation of sensory neurons, makes it a valuable pharmacological tool for investigating gastrointestinal physiology and pathology in preclinical models.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation, formulation, and administration of lafutidine for in vivo studies in murine models. We delve into the causality behind formulation choices dictated by the compound's physicochemical properties and present detailed, field-proven protocols for oral administration. The objective is to equip researchers with the necessary knowledge to design robust, reproducible experiments for studying conditions such as chemotherapy-induced mucositis, peptic ulcer disease, and other inflammatory gastrointestinal disorders.

Scientific Background and Rationale

A Multimodal Mechanism of Action

Lafutidine's primary mechanism involves the potent and long-lasting blockade of histamine H₂ receptors on gastric parietal cells, which inhibits the secretion of gastric acid.[1][5] This action is fundamental to its classification as an H₂ receptor antagonist. However, its therapeutic profile is significantly enhanced by a distinct mucosal protective function that is independent of acid suppression.[4][6]

This gastroprotection is mediated through the activation of capsaicin-sensitive afferent neurons.[3][7] This leads to a cascade of downstream events, including:

  • Release of Calcitonin Gene-Related Peptide (CGRP): CGRP helps regulate gastric mucosal blood flow and reduce acid secretion.[2][8]

  • Stimulation of Nitric Oxide (NO) Production: NO is a critical signaling molecule involved in maintaining mucosal integrity and blood flow.[2][7]

  • Increased Mucin and Bicarbonate Secretion: Lafutidine stimulates the production of gastric mucus, which forms a protective barrier against luminal acid and other irritants.[9][10]

  • Inhibition of Neutrophil Activation: By preventing inflammatory cell activation, lafutidine can mitigate tissue injury associated with inflammation.[2][10]

This unique, dual-action profile distinguishes lafutidine from first-generation H₂ antagonists like famotidine and cimetidine, which lack significant intrinsic mucosal protective activity.[1][3]

Lafutidine_Mechanism cluster_outcomes Lafutidine Lafutidine H2R Histamine H₂ Receptor (Parietal Cell) Lafutidine->H2R Blocks SensoryNeuron Capsaicin-Sensitive Afferent Neurons Lafutidine->SensoryNeuron Activates Acid Gastric Acid Secretion H2R->Acid AcidSuppression Acid Suppression Acid->AcidSuppression CGRP_NO ↑ CGRP & NO Release SensoryNeuron->CGRP_NO Mucus ↑ Mucus & Bicarbonate Secretion SensoryNeuron->Mucus BloodFlow ↑ Mucosal Blood Flow CGRP_NO->BloodFlow MucosalProtection Mucosal Protection CGRP_NO->MucosalProtection Mucus->MucosalProtection BloodFlow->MucosalProtection Therapeutic Therapeutic Outcomes AcidSuppression->Therapeutic MucosalProtection->Therapeutic

Caption: Lafutidine's dual mechanism of action.

Rationale for Use in Murine Models

The unique cytoprotective properties of lafutidine make it an invaluable tool for modeling gastrointestinal diseases where mucosal defense is compromised. In models of chemotherapy-induced intestinal mucositis, for instance, lafutidine has been shown to dose-dependently reduce the severity of villous shortening, crypt destruction, diarrhea, and body weight loss.[3][11] Notably, these protective effects were not observed with the conventional H₂ blocker famotidine, underscoring the importance of lafutidine's sensory neuron-mediated pathway in protecting the intestinal mucosa from cytotoxic injury.[3] This makes lafutidine a superior candidate for investigating therapeutic strategies aimed at preserving gut integrity during cancer therapy or in other inflammatory conditions.

Formulation and Preparation of Dosing Solutions

Physicochemical Properties of Lafutidine

A clear understanding of lafutidine's properties is critical for successful formulation. The compound's poor aqueous solubility necessitates a carefully chosen vehicle for in vivo administration.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₉N₃O₄S[12]
Molecular Weight 431.55 g/mol [12][13]
Appearance Solid[13][14]
Melting Point ~99-103 °C[8][15]
Aqueous Solubility Insoluble / Sparingly soluble[14][16][17]
DMSO Solubility ≥ 10 mg/mL[13][14]
Ethanol Solubility ~5 mg/mL[14][17]
Vehicle Selection: The Causality Behind the Choice

The primary challenge in preparing lafutidine for oral administration is its hydrophobicity. While it is soluble in organic solvents like DMSO, using high concentrations of DMSO for in vivo dosing is ill-advised due to potential toxicity and confounding inflammatory effects. A common method to circumvent this is to first dissolve the compound in a minimal amount of DMSO and then dilute it into an aqueous buffer like PBS.[14] However, this can lead to precipitation, especially at higher concentrations, resulting in inconsistent dosing.

For these reasons, an aqueous suspension is the most reliable and widely accepted method for oral gavage of poorly soluble compounds like lafutidine in murine models. A suspension ensures a uniform, albeit not dissolved, distribution of the drug particles in a non-toxic, biocompatible vehicle. The industry-standard vehicle for this purpose is an aqueous solution of 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na), often with a small amount of a surfactant like Tween 80 (e.g., 0.1% v/v) to improve particle wetting and prevent aggregation.

Protocol: Preparation of a Lafutidine Suspension for Oral Gavage

This protocol describes the preparation of a 1 mg/mL lafutidine suspension, suitable for dosing up to 10 mg/kg in a standard 10 mL/kg dosing volume. Adjustments can be made based on the target dose.

Materials:

  • Lafutidine HCl powder

  • Carboxymethylcellulose Sodium (CMC-Na, low viscosity)

  • Tween 80 (optional, but recommended)

  • Sterile, deionized water

  • Calibrated balance, magnetic stir plate, stir bar, glass beaker, graduated cylinders

  • Sonicator (bath or probe)

Step 1: Prepare the 0.5% CMC-Na Vehicle

  • Heat ~80% of the final required volume of deionized water to ~60°C. This enhances the dissolution of CMC.

  • Place the beaker on a magnetic stir plate and create a vortex.

  • Slowly sprinkle 0.5 g of CMC-Na for every 100 mL of final volume into the vortex to prevent clumping.

  • If using, add 0.1 mL of Tween 80 for every 100 mL of final volume.

  • Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take 30-60 minutes.

  • Remove the beaker from the heat and allow it to cool to room temperature.

  • Transfer the solution to a graduated cylinder and add deionized water to reach the final volume (q.s.). Stir to combine. This vehicle can be stored at 4°C for up to one week.

Step 2: Prepare the Lafutidine Suspension (Example: 10 mL of 1 mg/mL)

  • Weigh 10 mg of lafutidine HCl powder and place it in a suitable container (e.g., a 15 mL conical tube or a small glass vial).

  • Add a small volume of the 0.5% CMC-Na vehicle (e.g., 1-2 mL) to the powder to create a paste. Triturate with a spatula or by vortexing to ensure all particles are wetted. This step is crucial to prevent clumping.

  • Gradually add the remaining vehicle to reach the final volume of 10 mL.

  • Vortex the suspension vigorously for 1-2 minutes.

  • Sonicate the suspension for 5-10 minutes to ensure de-agglomeration and create a fine, uniform particle distribution.

  • Crucially, store the suspension at room temperature and vortex vigorously immediately before each animal is dosed to ensure homogeneity.

Dosing and Administration in Murine Models

Recommended Dosing Regimens

The appropriate dose of lafutidine is model-dependent. The most robust data in mice comes from studies of chemotherapy-induced mucositis, which provides an excellent starting point for dose-range finding studies.

Model / ApplicationSpeciesDose Range (mg/kg)RouteFrequencySource(s)
Chemotherapy-Induced Intestinal Mucositis Mouse (C57BL/6)3, 10, 30p.o.Twice Daily[3][11]
Gastroprotection (HCl/Ethanol Injury) Mouse, Rat1 - 10p.o.Single Dose[18]
Gastric Acid Secretion Inhibition Rat10, 30i.g.Single Dose[6]

p.o. = per os (oral gavage); i.g. = intragastric

Rationale for Twice-Daily Dosing: Lafutidine has a relatively short biological half-life (approx. 1.92 hours in humans).[15] In models requiring sustained drug exposure over several days, such as the 6-day mucositis model, a twice-daily dosing regimen is necessary to maintain effective therapeutic concentrations and achieve the desired pharmacodynamic effect.[3]

Administration Protocol: Oral Gavage

Oral gavage is the standard method for precise oral dosing in mice. Adherence to best practices is essential for animal welfare and data integrity.

Dosing_Workflow PrepVehicle 1. Prepare 0.5% CMC-Na Vehicle PrepSuspension 2. Prepare Lafutidine Suspension (e.g., 1 mg/mL) PrepVehicle->PrepSuspension Vortex 5. VORTEX SUSPENSION IMMEDIATELY BEFORE USE PrepSuspension->Vortex AnimalWeight 3. Weigh Animal CalcDose 4. Calculate Dose Volume (e.g., Weight (kg) x 10 mL/kg) AnimalWeight->CalcDose Dose 6. Administer via Oral Gavage CalcDose->Dose Vortex->Dose Monitor 7. Monitor Animal & Record Data Dose->Monitor Analysis 8. Endpoint Analysis (Histology, Biomarkers, etc.) Monitor->Analysis

Caption: Standard experimental workflow for lafutidine administration.

Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Selection: Use a sterile, flexible-tipped or ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge for an adult mouse).

  • Volume Calculation: Calculate the precise volume to administer based on the animal's most recent body weight (e.g., for a 25 g mouse at 10 mg/kg with a 1 mg/mL suspension, the volume is 0.25 mL).

  • Administration: Gently insert the needle into the side of the mouth, pass it over the tongue, and advance it along the esophagus until the tip has passed the diaphragm. The needle should pass with minimal resistance. Dispense the calculated volume smoothly.

  • Post-Dosing Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration.

Experimental Design and Validation

4.1 Essential Control Groups:

  • Vehicle Control: This group receives the 0.5% CMC-Na vehicle on the same schedule as the treated groups. This is critical to ensure that any observed effects are due to lafutidine and not the vehicle.

  • Negative Control (Disease Model): In an injury model (e.g., 5-FU), this group receives the insult agent plus the vehicle, establishing the baseline level of pathology.

  • Comparator Control: Including a group treated with a standard H₂ blocker like famotidine can serve as a powerful self-validating system to confirm the unique, non-H₂-mediated protective effects of lafutidine, as demonstrated by Yamaki et al.[3]

4.2 Validating Biological Activity: To ensure the prepared lafutidine is active and the experiment is sound, downstream endpoints should be assessed. In a mucositis model, this would include:

  • Histological analysis: Measurement of villus height and crypt depth in the small intestine.

  • Biochemical markers: Quantification of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

  • Gene expression: Measurement of inflammatory cytokines (e.g., TNF-α, IL-1β) via qPCR.[3][11]

By following these detailed protocols and experimental design principles, researchers can confidently and effectively utilize lafutidine to explore its full therapeutic potential in relevant murine models of gastrointestinal disease.

References

  • Patsnap Synapse. (2024, June 14).
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. (n.d.). Lafutidine. [Link]

  • Wikidoc. (2005, April 15). Lafutidine. [Link]

  • Yamaki, K., et al. (2017). Lafutidine, a histamine H2 receptor antagonist with mucosal protective properties, attenuates 5-fluorouracil-induced intestinal mucositis in mice. Journal of Physiology and Pharmacology, 68(1), 79-90.
  • Onodera, S., et al. (1999). Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity. Arzneimittelforschung, 49(6), 519-526. [Link]

  • ResearchGate. (2017). (PDF) Lafutidine, a histamine H2 receptor antagonist with mucosal protective properties, attenuates 5-fluorouracil-induced intestinal mucositis in mice through activation of extrinsic primary afferent neurons. [Link]

  • Chemsrc. (2025, August 20). Lafutidine | CAS#:118288-08-7. [Link]

  • International Journal of Pharmaceutical Research & Technology. (2025, May 15). Development of A Novel Floating Tablet of Lafutidine for Sustained Release in Phosphate Buffer. [Link]

  • Bentham Science Publishers. (n.d.). Unique Profile of Lafutidine, A Novel Histamine H2-Receptor Antagonist - Mucosal Protection Throughout Gastrointestinal Tract Mediated by Capsaicin-Sensitive Afferent Neurons. [Link]

  • RayBiotech. (n.d.). Lafutidine. [Link]

  • ResearchGate. (n.d.). Lafutidine, a unique histamine H-2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H-2 receptor-independent mechanism. [Link]

  • IJCRT.org. (n.d.). Formulation And In-Vitro Evaluation Of Lafutidine Buccal Tablets. [Link]

  • Kobata, A., et al. (2006). Gastro-protective Action of Lafutidine Mediated by Capsaicin-Sensitive Afferent Neurons Without Interaction With TRPV1 and Involvement of Endogenous Prostaglandins. World Journal of Gastroenterology, 12(19), 3031-3037. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282136, Lafutidine. [Link]

  • Taylor & Francis Online. (2014, January 29). Gastroretentive mucoadhesive tablet of lafutidine for controlled release and enhanced bioavailability. [Link]

  • ResearchGate. (n.d.). (PDF) PREPARATION AND EVALUATION OF LAFUTIDINE NANOEMULSION AS ORAL DELIVERY SYSTEM. [Link]

  • Akiba, Y., et al. (2012). Lafutidine, a Protective H2 Receptor Antagonist, Enhances Mucosal Defense in Rat Esophagus. Digestive Diseases and Sciences, 57(3), 635-645. [Link]

  • Hori, Y., et al. (2001). Potent and long-lasting action of lafutidine on the human histamine H(2) receptor. Digestive Diseases, 19(2), 140-145. [Link]

  • AI Publications. (2023, September 30). Formulation and Evaluation of Floating in Situ Gel of Lafutidine. [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Lafutidine in Rat Plasma

Abstract This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of lafutidine in rat plasma. Lafutidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of lafutidine in rat plasma. Lafutidine, a second-generation histamine H2-receptor antagonist, requires precise and reliable measurement in preclinical pharmacokinetic studies. This protocol employs a straightforward protein precipitation method for sample preparation and utilizes an internal standard to ensure accuracy. The method has been developed and validated to meet the rigorous standards of bioanalytical research, providing a valuable tool for researchers in pharmacology and drug development.

Introduction: The Rationale for a Specific Lafutidine Assay

Lafutidine is an H2-receptor antagonist used for treating gastric ulcers, duodenal ulcers, and other conditions caused by excessive stomach acid. Its unique mechanism involves not only blocking H2 receptors but also enhancing mucosal protective factors, making its pharmacokinetic profile of significant interest. Accurate quantification in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

LC-MS/MS stands as the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity. This allows for the precise measurement of low-concentration analytes in complex biological matrices, minimizing interference from endogenous components. This protocol is designed to provide a clear, step-by-step guide for establishing a reliable lafutidine assay in a research setting.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Item Supplier/Grade Notes
Lafutidine Reference StandardUSP or equivalent (≥98% purity)
Tizanidine (Internal Standard)USP or equivalent (≥98% purity)
AcetonitrileHPLC or LC-MS grade
MethanolHPLC or LC-MS grade
Formic AcidLC-MS grade (≥99% purity)
Ammonium AcetateLC-MS grade
WaterType I, Ultrapure
Rat Plasma (K2-EDTA)BioIVT or equivalentStore at -80°C

Experimental Workflow

The overall experimental process is designed for efficiency and robustness, from sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Thaw Rat Plasma Samples B Spike with Internal Standard (Tizanidine) A->B C Protein Precipitation with Acetonitrile B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject Supernatant onto LC System E->F G Chromatographic Separation F->G H Ionization (ESI+) G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration I->J K Generate Calibration Curve J->K L Quantify Lafutidine Concentration K->L

Figure 1: Overall workflow for the quantification of lafutidine in rat plasma.

Detailed Methodologies

Stock and Working Solution Preparation
  • Lafutidine Stock (1 mg/mL): Accurately weigh 10 mg of lafutidine reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of tizanidine and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the lafutidine stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards. A typical calibration curve might range from 1 ng/mL to 2000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the tizanidine stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteinaceous material from the plasma sample, which can interfere with the LC-MS/MS analysis. Acetonitrile is a highly efficient precipitating agent.

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.

  • Pipette 100 µL of rat plasma into the corresponding tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL Tizanidine) to all tubes except for the blank.

  • To precipitate proteins, add 300 µL of acetonitrile to each tube.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Carefully aspirate 200 µL of the clear supernatant and transfer it to a clean autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic conditions are optimized to achieve a sharp peak shape for lafutidine and to separate it from endogenous plasma components, ensuring analytical specificity. A reversed-phase C18 column is used, which is standard for moderately polar compounds like lafutidine.

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column Zorbax Eclipse Plus C18 (50 x 2.1 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Chromatographic Gradient

Time (min) % Mobile Phase B
0.0 10
0.5 10
2.5 90
3.5 90
3.6 10

| 5.0 | 10 |

Mass Spectrometry Conditions

Electrospray ionization in positive mode (ESI+) is chosen as lafutidine contains basic nitrogen atoms that are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent sensitivity and selectivity. The precursor ion (Q1) is selected and fragmented in the collision cell (Q2), and a specific product ion (Q3) is monitored.

Parameter Condition
Mass Spectrometer Sciex API 4000 or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Positive
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 20 psi
Collision Gas 6 psi
MRM Transitions See Table 3

Table 3: MRM Transitions and Compound Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) Collision Energy (CE)
Lafutidine 432.2 165.1 60 V 35 eV

| Tizanidine (IS) | 254.0 | 211.0 | 55 V | 30 eV |

Method Validation

For use in regulated or formal preclinical studies, this method should be validated according to relevant guidelines from agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:

  • Selectivity and Specificity: Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention times of lafutidine and the internal standard.

  • Linearity and Range: The calibration curve should demonstrate a linear response over the intended concentration range (e.g., 1-2000 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Assessed to ensure that endogenous components of the plasma do not suppress or enhance the ionization of the analyte or internal standard.

  • Stability: Evaluation of lafutidine stability in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of lafutidine in rat plasma. The protocol is designed for high-throughput analysis, employing a simple and efficient sample preparation technique. The detailed chromatographic and mass spectrometric conditions, along with the validation framework, ensure the generation of accurate and reproducible data for pharmacokinetic studies and other applications in drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

Method

Application Note &amp; Protocols: Formulation of Lafutidine HCl Nanoparticles for Targeted Gastric Delivery

Abstract Lafutidine is a second-generation H2 receptor antagonist with a multimodal mechanism that includes not only potent gastric acid suppression but also significant gastroprotective effects.[1][2] However, its thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Lafutidine is a second-generation H2 receptor antagonist with a multimodal mechanism that includes not only potent gastric acid suppression but also significant gastroprotective effects.[1][2] However, its therapeutic efficacy is constrained by a relatively short biological half-life, necessitating frequent dosing. This application note details a comprehensive guide to the formulation and characterization of Lafutidine HCl-loaded nanoparticles designed for targeted, sustained delivery within the gastric environment. By employing biocompatible polymers to create a gastro-retentive, controlled-release system, we aim to prolong the drug's residence time at its site of action—the parietal cells of the stomach lining—thereby enhancing therapeutic outcomes, improving patient compliance, and reducing potential side effects.[3] We present two robust protocols using Ionic Gelation and a Modified Emulsification-Solvent Evaporation technique, complete with detailed methodologies for physicochemical characterization and in vitro performance evaluation.

Scientific Rationale & Foundational Principles

Lafutidine: A Multimodal H2 Receptor Antagonist

Lafutidine's primary mechanism involves the competitive blockade of histamine H2 receptors on gastric parietal cells, which directly inhibits acid secretion.[1][4] Unlike first-generation antagonists, lafutidine also exhibits unique gastroprotective properties by increasing gastric mucus production, enhancing mucosal blood flow, and activating capsaicin-sensitive sensory neurons.[1][5][6] This dual action makes it a highly effective agent for treating gastric ulcers and gastroesophageal reflux disease (GERD).[2][7]

The Case for Nanoparticle-Mediated Gastric Targeting

The stomach presents a dynamic and challenging environment for drug delivery, characterized by acidic pH and rapid gastric emptying. For a drug like lafutidine, which acts locally on the stomach lining, maximizing residence time is paramount. Conventional dosage forms pass through the stomach too quickly, limiting the duration of action.[8]

Nanoparticle-based gastro-retentive drug delivery systems (GRDDS) offer a strategic solution to this challenge.[9][10] Key advantages include:

  • Enhanced Bioavailability: By protecting the drug and releasing it in a controlled manner at the absorption site, bioavailability can be significantly improved.

  • Sustained Release: Polymeric nanoparticles can be engineered to release the encapsulated drug over an extended period (e.g., 8-12 hours), maintaining therapeutic concentrations and reducing dosing frequency.[11]

  • Targeted Delivery via Mucoadhesion: Utilizing mucoadhesive polymers, such as chitosan, allows nanoparticles to adhere to the gastric mucus layer.[8][12] This localizes the drug release directly near the target parietal cells, increasing local drug concentration and efficacy.

This guide focuses on leveraging these principles to formulate a superior delivery system for Lafutidine HCl.

Materials & Equipment

Reagents & Chemicals Supplier & Grade Equipment Manufacturer (Example)
Lafutidine HClPharmaceutical GradeMagnetic Stirrer Hot PlateIKA
Chitosan (Low Molecular Weight)Sigma-AldrichHigh-Speed HomogenizerOmni International
Sodium Tripolyphosphate (TPP)Acros OrganicsBath SonicatorBranson
Poly(lactic-co-glycolic acid) (PLGA)Evonik (Resomer®)Centrifuge (Refrigerated)Beckman Coulter
Polyvinyl Alcohol (PVA)Sigma-AldrichUV-Vis SpectrophotometerAgilent Cary Series
Dichloromethane (DCM)Fisher Scientific, HPLC GradeDynamic Light Scattering (DLS) SystemMalvern Panalytical
Acetic Acid (Glacial)VWR ChemicalspH MeterMettler Toledo
Hydrochloric Acid (HCl)EMD MilliporeUSP Dissolution Apparatus IIAgilent
Potassium Phosphate MonobasicSigma-AldrichFreeze Dryer / LyophilizerLabconco
Deionized Water (18.2 MΩ·cm)In-house (e.g., Milli-Q®)Syringe Filters (0.22 µm)Millipore

Formulation Protocols

Two distinct methods are presented. Protocol A (Ionic Gelation) is a simple, aqueous-based method ideal for encapsulating the hydrophilic Lafutidine HCl within a mucoadhesive chitosan matrix. Protocol B (Emulsification-Solvent Evaporation) is a versatile technique suitable for biodegradable polyesters like PLGA, offering robust control over release kinetics.

Protocol A: Chitosan Nanoparticle Formulation via Ionic Gelation

Causality: This method leverages the electrostatic interaction between the positively charged amino groups of chitosan (dissolved in an acidic solution) and the negatively charged polyanions of TPP.[13][14] This interaction causes the chitosan chains to cross-link and precipitate as nanoparticles, entrapping the drug dissolved in the chitosan solution.[15] Chitosan is selected for its excellent biocompatibility, biodegradability, and, most importantly, its mucoadhesive properties, which are critical for gastric retention.[12]

G cluster_prep Solution Preparation cluster_form Nanoparticle Formation cluster_purify Purification & Collection p1 Dissolve Chitosan in 1% Acetic Acid p2 Add Lafutidine HCl to Chitosan Solution p1->p2 f1 Add TPP Solution Dropwise to Chitosan Solution (Constant Stirring) p2->f1 p3 Dissolve TPP in Deionized Water p3->f1 f2 Stir for 30 min to form Opalescent Suspension u1 Centrifuge Suspension (15,000 rpm, 30 min, 4°C) f2->u1 u2 Discard Supernatant (Contains free drug) u1->u2 u3 Resuspend Pellet in Deionized Water u2->u3 u4 Lyophilize for Dry Powder (Optional) u3->u4 caption Workflow for Ionic Gelation Method.

Caption: Workflow for Ionic Gelation Method.

  • Prepare Chitosan Solution (0.2% w/v): Dissolve 200 mg of low molecular weight chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution. Stir overnight with a magnetic stirrer to ensure complete dissolution.

  • Drug Incorporation: To the clear chitosan solution, add 50 mg of Lafutidine HCl. Stir for 1 hour until the drug is fully dissolved.

  • Prepare TPP Solution (0.1% w/v): Dissolve 100 mg of TPP in 100 mL of deionized water.

  • Nanoparticle Formation: Place the drug-chitosan solution on a magnetic stirrer. Using a syringe pump for a consistent rate, add the TPP solution dropwise (approx. 1 mL/min) under moderate stirring (e.g., 700 rpm) at room temperature.

  • Maturation: An opalescent suspension will form spontaneously. Continue stirring for an additional 30 minutes to allow for the stabilization of the nanoparticles.

  • Collection: Transfer the suspension to centrifuge tubes. Centrifuge at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Carefully discard the supernatant, which contains unreacted TPP and non-encapsulated drug. Resuspend the nanoparticle pellet in deionized water (using sonication if necessary) and repeat the centrifugation step. This washing step is crucial to remove impurities.

  • Final Product: After a final wash, resuspend the pellet in a small volume of deionized water for immediate characterization or freeze-dry (lyophilize) to obtain a stable powder for long-term storage.

Protocol B: PLGA Nanoparticle Formulation via Emulsification-Solvent Evaporation

Causality: This technique is based on the formation of an oil-in-water (o/w) emulsion.[16] The "oil" phase consists of the polymer (PLGA) and drug dissolved in a water-immiscible organic solvent (DCM).[17] This phase is emulsified in an aqueous phase containing a stabilizer (PVA). High-energy homogenization creates nano-sized droplets. Subsequent evaporation of the volatile organic solvent causes the polymer to precipitate, forming a solid nanoparticle matrix that entraps the drug.[18][19] PLGA is chosen for its excellent biocompatibility and tunable degradation rate, allowing for precise control over the drug release profile.[]

  • Prepare Organic Phase: Dissolve 100 mg of PLGA and 25 mg of Lafutidine HCl in 5 mL of dichloromethane (DCM). Use a vortex mixer or sonicator to ensure complete dissolution.

  • Prepare Aqueous Phase: Dissolve 100 mg of PVA in 20 mL of deionized water to create a 0.5% (w/v) solution.

  • Emulsification: Add the organic phase to the aqueous phase. Immediately homogenize the mixture using a high-speed probe homogenizer at 10,000-15,000 rpm for 3-5 minutes while keeping the sample in an ice bath to prevent overheating.

  • Solvent Evaporation: Transfer the resulting emulsion to a beaker and place it on a magnetic stirrer at a moderate speed (e.g., 400 rpm) in a fume hood for 3-4 hours to allow the DCM to evaporate. The solution will turn from milky to a slightly translucent suspension as nanoparticles are formed.

  • Collection and Washing: Collect and wash the nanoparticles as described in Protocol A, Steps 6-7.

  • Final Product: Resuspend in water or lyophilize for storage.

Physicochemical Characterization Protocols

Validation of the formulation process requires rigorous characterization. The following protocols are essential for assessing the quality and performance of the prepared Lafutidine HCl nanoparticles.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Principle: Dynamic Light Scattering (DLS) measures the Brownian motion of particles in suspension and correlates it to their size. PDI is a measure of the heterogeneity of sizes in the sample. Zeta potential is a measure of the surface charge of the nanoparticles, which predicts their colloidal stability; high absolute values (e.g., > |20| mV) suggest good stability against aggregation.[21][22]

Protocol:

  • Dilute the nanoparticle suspension (approx. 1:100) in deionized water to obtain a suitable scattering intensity.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust.

  • Transfer the sample to a disposable cuvette.

  • Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer). For zeta potential, a specific folded capillary cell is used.

  • Record the Z-average diameter (nm), PDI, and Zeta Potential (mV). Perform measurements in triplicate.

Drug Encapsulation Efficiency (%EE) and Drug Loading (%DL)

Principle: This involves separating the nanoparticles from the aqueous medium containing the non-encapsulated ("free") drug. The amount of free drug in the supernatant is quantified, and the encapsulated amount is determined by subtraction from the total initial drug amount.

Protocol:

  • Use the supernatant collected during the first centrifugation step (Protocol A, Step 6).

  • Measure the concentration of Lafutidine HCl in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max), determined by scanning a standard solution of the drug (typically around 220 nm[23]). A calibration curve must be prepared beforehand.

  • Calculate %EE and %DL using the following equations:

    %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    %DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release Study

Principle: This study simulates the release of the drug from the nanoparticles in physiological conditions. For gastric targeting, simulated gastric fluid (SGF, 0.1 N HCl, pH 1.2) is the appropriate release medium.[23][24]

Protocol:

  • Place a known amount of Lafutidine nanoparticle suspension or lyophilized powder (equivalent to e.g., 10 mg of Lafutidine) into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12 kDa).

  • Suspend the sealed dialysis bag in 500 mL of SGF (pH 1.2) maintained at 37 ± 0.5°C in a USP Dissolution Apparatus II (Paddle). Set the paddle speed to 50 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw 5 mL of the release medium.

  • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed SGF to maintain a constant volume (sink conditions).

  • Analyze the drug concentration in the withdrawn samples using UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time.

Data Presentation & Expected Results

The following tables summarize typical formulation parameters and expected outcomes for the Ionic Gelation method (Protocol A), which is often preferred for its simplicity and mucoadhesive properties.

Table 1: Example Formulation Parameters (Ionic Gelation)

Formulation CodeChitosan Conc. (% w/v)Lafutidine HCl (mg)Chitosan:TPP Volume RatioExpected Observations
LF-NP-010.2%502:1Small, uniform particles
LF-NP-020.2%503:1Potentially larger particles
LF-NP-030.3%502:1Increased viscosity, may affect size

Table 2: Expected Physicochemical Characteristics

Formulation CodeAvg. Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LF-NP-01150 - 250< 0.3+25 to +4060 - 75%
LF-NP-02250 - 400< 0.4+20 to +3555 - 70%
LF-NP-03200 - 350< 0.3+30 to +4565 - 80%

A PDI < 0.3 indicates a homogenous and monodisperse population. A positive zeta potential for chitosan nanoparticles is expected and desirable for both colloidal stability and mucoadhesion.

Mechanism of Targeted Gastric Delivery

The ultimate goal is to leverage the nanoparticle's properties for targeted action. The diagram below illustrates the proposed mechanism for the mucoadhesive chitosan nanoparticles formulated in Protocol A.

G cluster_lumen Gastric Lumen (pH 1.2-2.5) cluster_mucosa Gastric Mucosa cluster_release NP Lafutidine-Loaded Chitosan Nanoparticle (+ve charge) Mucus Mucus Layer (-ve charge) NP->Mucus Mucoadhesion (Electrostatic Interaction) DrugRelease Sustained Release of Lafutidine ParietalCell Parietal Cell Acid Gastric Acid (HCl) ParietalCell->Acid H+ Secretion H2Receptor H2 Receptor H2Receptor->Acid Inhibited LafutidineMol Lafutidine LafutidineMol->H2Receptor Blocks Receptor caption Mechanism of Targeted Gastric Delivery.

Caption: Mechanism of Targeted Gastric Delivery.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lafutidine?
  • MDPI. (2019, June 1). Development of Hydrophilic Drug Encapsulation and Controlled Release Using a Modified Nanoprecipitation Method.
  • Kinam Park. Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles.
  • STM Journals. (2025, May 31). Biopolymer-Based Nanocomposites For Oral Drug Delivery.
  • Wikipedia. Lafutidine.
  • PubMed. (2005, January 15). Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles.
  • PMC. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles.
  • BOC Sciences. High-Quality Biocompatible Polymers for Nanomedicine.
  • medtigo. lafutidine | Dosing & Uses.
  • Research and Reviews. (2024, September 20). Polymeric Nanoparticles for Enhanced Bioavailability in Oral Drug Delivery.
  • (2025, October 10). Exploring the potential of polymers: advancements in oral nanocarrier technology.
  • (2024, February 22). (PDF) Polymeric nanoparticles for oral delivery of biopharmaceuticals: an overview.
  • Taylor & Francis. Encapsulation of Hydrophilic and Lipophilic Drugs in PLGA Nanoparticles by the Nanoprecipitation Method.
  • ResearchGate. (PDF) Formulation and characterization of lafutidine nanosuspension for oral drug delivery system.
  • Patsnap Synapse. (2024, June 14). What is Lafutidine used for?
  • SciSpace. Pharmacokinetic and Pharmacodynamic Properties of Lafutidine after Postprandial Oral Administration in Healthy Subjects.
  • ResearchGate. (PDF) FORMULATION AND CHARACTERIZATION OF LAFUTIDINE NANOSUSPENSION FOR ORAL DRUG DELIVERY SYSTEM.
  • Article - FORMULATION AND CHARACTERIZATION OF LAFUTIDINE NANOSUSPENSION FOR ORAL DRUG DELIVERY SYSTEM.
  • MDPI. (2019, August 31). Influence of Solvent Evaporation Technique Parameters on Diameter of Submicron Lamivudine-Poly-ε-Caprolactone Conjugate Particles.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Preparation and In-Vitro Evaluation of Lafutidine Floating Microspheres.
  • Asian Journal of Pharmaceutics. Understanding the mechanism of ionic gelation for synthesis of chitosan nanoparticles using qualitative techniques.
  • POLYSACCHARIDES BASED ON MICRO- AND NANOPARTICLES OBTAINED BY IONIC GELATION AND THEIR APPLICATIONS AS DRUG DELIVERY SYSTEMS.
  • SciSpace. Approaches for gastroretentive drug delivery systems-a review.
  • (2025, December 20). Gastro-Retentive Drug Delivery Systems: A Comprehensive Scientific Review.
  • ChitoLytic. (2022, February 19). Quick Guide: Chitosan Nanoparticles Preparation with Ionic Gelation Method.
  • DergiPark. (2020, March 19). Studies on the formulation optimization and controlled ionic gelation of chitosan nanoparticles using TPP-HP-β-CD.
  • Chitosan nanoparticles were successfully prepared by ionic gelation method.
  • International Journal of Gastrointestinal Intervention. (2025, April 30). Gastro-retentive drug delivery systems: Modern insights on approaches and applications.
  • PMC - NIH. Gastroretentive drug delivery systems for the treatment of Helicobacter pylori.
  • APPROACHES FOR GASTROTENTIVE DRUG DELIVERY SYSTEMS.
  • Journal of Molecular Science. (2025, November 25). pdf.
  • ResearchGate. (PDF) PREPARATION AND EVALUATION OF LAFUTIDINE NANOEMULSION AS ORAL DELIVERY SYSTEM.
  • Journal of Pharmacreations. Formulation and characterization of lafutidine floating matrix tablets employing three grades of HPMC polymers.
  • Asian Journal of Pharmaceutical Research. Formulation Development and In vitro Evaluation of Floating Tablets of Lafutidine by Employing Effervescent Technology.
  • Asian Journal of Pharmaceutics. Formulation development and in vitro and in vivo evaluation of gastroretentive floating drug delivery system of Lafutidine.
  • Pharma Excipients. (2021, July 3). Solvent Emulsification Evaporation and Solvent Emulsification Diffusion Techniques for Nanoparticles.
  • Abdominal Key. (2016, May 31). Histamine H2-receptor antagonists.
  • Scribd. Teaching Note 3 - Emulsification and Solvent Evaporation | PDF | Wellness.
  • Journal of Physiology and Pharmacology. LAFUTIDINE, A HISTAMINE H2 RECEPTOR ANTAGONIST WITH MUCOSAL PROTECTIVE PROPERTIES, ATTENUATES 5-FLUOROURACIL-INDUCED INTESTINAL.
  • ResearchGate. Lafutidine- A H2 receptor antagonist with a novel mechanism of action: Implications in the treatment of acid peptic disorders.
  • Kinam Park. (2013, October 29). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules.
  • Indian Journal of Pharmaceutical Education and Research. (2015, June 26). Formulation and Evaluation of Gastroretentive Floating Microspheres of Lafutidine.
  • PubMed. (2011, May 11). Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism.
  • SciSpace. (2020). Solvent Emulsification Evaporation and Solvent Emulsification Diffusion Techniques for Nanoparticles.
  • Unique Therapeutics. Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems - A Review (Part 1).

Sources

Application

experimental protocols for lafutidine hcl induced mucus secretion assays

Application Note: Experimental Protocols for Lafutidine HCl-Induced Mucus Secretion Assays Executive Summary Lafutidine HCl is a second-generation histamine H2-receptor antagonist that exhibits a unique, dual-action phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Protocols for Lafutidine HCl-Induced Mucus Secretion Assays

Executive Summary

Lafutidine HCl is a second-generation histamine H2-receptor antagonist that exhibits a unique, dual-action pharmacological profile. Unlike conventional H2 antagonists (e.g., cimetidine, famotidine) that solely suppress gastric acid secretion, lafutidine actively promotes gastrointestinal mucosal defense mechanisms, primarily through the stimulation of mucus secretion[1]. As a Senior Application Scientist, I have designed this protocol suite to provide drug development professionals with a robust, self-validating experimental framework. These assays do not merely observe phenotypic mucus secretion; they systematically interrogate the upstream signaling cascade to prove mechanistic causality.

Mechanistic Framework & Causality

The gastroprotective action of lafutidine is not a direct effect on goblet or foveolar cells. Instead, it acts via the sensitization and activation of Capsaicin-Sensitive Afferent Neurons (CSANs) [2].

The Causality Cascade:

  • Sensitization: Lafutidine modulates CSANs, lowering their activation threshold.

  • Neuropeptide Release: Upon activation, these neurons release Calcitonin Gene-Related Peptide (CGRP) into the submucosal vascular bed[2].

  • Vasodilation & Secretion: CGRP stimulates endothelial Nitric Oxide (NO) production, leading to localized hyperemia (increased mucosal blood flow) and the subsequent upregulation of mucin genes (Muc2 in the intestine, Muc5AC in the stomach)[3].

To establish a self-validating system , every experiment below must include a "Deafferented Control" arm (animals pre-treated with a neurotoxic dose of capsaicin to ablate CSANs). If lafutidine-induced mucus secretion is abolished in this arm, the CSAN-dependent mechanism is internally validated[4].

Pathway Lafutidine Lafutidine HCl CSAN Capsaicin-Sensitive Afferent Neurons (CSAN) Lafutidine->CSAN Sensitizes/Activates CGRP CGRP Release CSAN->CGRP Depolarization NO Nitric Oxide (NO) Production CGRP->NO Endothelial Activation BloodFlow Increased Mucosal Blood Flow NO->BloodFlow Mucin Mucin Gene Expression (Muc2 / Muc5AC) NO->Mucin Mucus Enhanced Mucus Secretion BloodFlow->Mucus Mucin->Mucus

Fig 1: Lafutidine HCl signaling pathway driving gastrointestinal mucus secretion.

Experimental Workflow

The following workflow allows researchers to capture both the rapid upstream signaling events (CGRP/NO release) and the downstream phenotypic changes (mucin expression and physical mucus gel layer thickening).

Workflow Animal Animal Dosing (Lafutidine vs Vehicle) Microdialysis In Vivo Microdialysis (Gastric Perfusate) Animal->Microdialysis Tissue Tissue Harvesting (Stomach/Intestine) Animal->Tissue EIA CGRP EIA & NO Assay Microdialysis->EIA Histology Histology (Carnoy's Fixation) Tissue->Histology RNA RNA Extraction Tissue->RNA Staining PAS / Alcian Blue Staining Histology->Staining qPCR RT-qPCR (Muc2/Muc5AC) RNA->qPCR

Fig 2: Integrated experimental workflow for validating lafutidine-induced mucus secretion.

Detailed Experimental Protocols

Protocol A: In Vivo Gastric Microdialysis for CGRP and NO Quantification

Causality Check: Mucus secretion is a lagging indicator. Measuring CGRP and NO in real-time proves the immediate neuro-endothelial activation triggered by lafutidine[2].

Reagents & Equipment:

  • Lafutidine HCl (suspended in 0.5% Carboxymethyl-cellulose)[4]

  • Microdialysis probes (e.g., CMA 20, 100 kDa cutoff)

  • CGRP Enzyme Immunoassay (EIA) Kit

  • Griess Reagent System (for NO/nitrite quantification)

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 18 hours. Anesthetize with urethane (1.2 g/kg, i.p.).

  • Probe Implantation: Surgically expose the stomach. Carefully insert the microdialysis probe into the submucosal layer of the corpus. Perfuse the probe with Ringer's solution at a constant flow rate of 2 µL/min.

  • Baseline Collection: Allow 60 minutes for stabilization. Collect baseline dialysate fractions every 15 minutes.

  • Sensitization & Dosing: Administer Lafutidine HCl (30 mg/kg, p.o. or i.g.). Critical Step: Because lafutidine sensitizes CSANs, co-administer a submaximal dose of capsaicin (e.g., 0.1 mg/kg) to trigger the sensitized release of CGRP[2].

  • Sample Analysis:

    • CGRP: Analyze the dialysate immediately using the CGRP EIA kit to prevent peptide degradation.

    • NO: Measure nitrite/nitrate (stable metabolites of NO) in the dialysate using the Griess reaction.

Protocol B: Histological Quantification of Mucus Secretion (PAS/Alcian Blue)

Causality Check: Standard formalin fixation cross-links proteins but fails to preserve water-soluble mucins, leading to false negatives. This protocol strictly utilizes Carnoy's fixative to precipitate and lock the mucus gel layer in place[3].

Reagents & Equipment:

  • Carnoy's Fluid (Ethanol : Acetic Acid : Chloroform = 6:1:3)[3]

  • Periodic Acid-Schiff (PAS) Staining Kit (detects neutral mucins)

  • Alcian Blue Staining Kit (pH 2.5, detects acidic mucins)

Step-by-Step Methodology:

  • Tissue Harvesting: 3 to 4 hours post-lafutidine administration (30 mg/kg), euthanize the animals. Rapidly excise the stomach and small intestine.

  • Fixation: Open the tissues along the antimesenteric attachment. Immediately submerge in freshly prepared Carnoy's fluid for 24 hours at room temperature[3].

  • Processing: Dehydrate through graded ethanols, clear in xylene, and embed in paraffin. Section at 6 µm thickness.

  • Staining:

    • Deparaffinize and rehydrate sections.

    • Apply Alcian Blue (pH 2.5) for 15 minutes to stain acidic mucins (blue).

    • Wash, then apply Periodic Acid for 5 minutes, followed by Schiff's reagent for 15 minutes to stain neutral mucins (magenta).

  • Quantification: Under a light microscope (200× magnification), quantify the number of PAS/Alcian Blue-positive goblet cells per villus (intestine) or the thickness of the surface mucus gel layer (stomach) using digital image analysis software (e.g., ImageJ).

Protocol C: Transcriptional Profiling of Mucin Genes (RT-qPCR)

Causality Check: To confirm that the physical increase in mucus is driven by de novo biosynthesis rather than just the expulsion of pre-stored mucin granules, mRNA levels of Muc2 and Muc5AC must be quantified[3].

Step-by-Step Methodology:

  • RNA Extraction: Homogenize snap-frozen gastric or intestinal mucosal scrapings in an acid phenol-chloroform reagent (e.g., TRIzol or Sepasol RNA-I)[3].

  • Reverse Transcription: Synthesize cDNA using a high-capacity reverse transcription kit with random hexamers.

  • qPCR Execution: Run 35 cycles of PCR (95°C for 30s, 60°C for 1 min) using specific primers for:

    • Muc5AC (Primary gastric mucin)

    • Muc2 (Primary intestinal mucin)

    • GAPDH or β-actin (Housekeeping control)

  • Data Analysis: Calculate relative fold change using the 2^(-ΔΔCt) method.

Data Presentation & Expected Outcomes

To evaluate assay success, compare your empirical data against the validated historical baselines summarized below. A successful lafutidine assay should demonstrate a significant upregulation across all parameters, which must be subsequently nullified in the capsaicin-deafferented control group.

Table 1: Expected Quantitative Outcomes in Lafutidine Assays

Assay ModalityTarget BiomarkerVehicle ControlLafutidine HCl (30 mg/kg)Lafutidine + CSAN Ablation
Microdialysis CGRP Release (pg/mL)~15 - 20~60 - 75< 10 (Abolished)
Microdialysis NO Release (µM)~4 - 6~15 - 20~4 - 6 (Baseline)
Histology PAS+ Goblet Cells/Villus~12 - 15~30 - 35~12 - 15 (Baseline)
RT-qPCR Muc2 mRNA (Fold Change)1.03.5 - 4.5~1.1 (Baseline)

References

  • Unique Profile of Lafutidine, A Novel Histamine H2-Receptor Antagonist - Mucosal Protection Throughout Gastrointestinal Tract Mediated by Capsaicin-Sensitive Afferent Neurons. Current Pharmaceutical Design. Available at: [Link]

  • Sensitizing effects of lafutidine on CGRP-containing afferent nerves in the rat stomach. British Journal of Pharmacology. Available at:[Link]

  • Lafutidine Protects the NSAID-Induced Small Intestinal Lesions Mediated by Capsaicin-Sensitive Afferent Neurons. IntechOpen. Available at:[Link]

  • Lafutidine, a histamine H2 receptor antagonist with mucosal protective properties, attenuates 5-fluorouracil-induced intestinal mucositis in mice through activation of extrinsic primary afferent neurons. Journal of Physiology and Pharmacology. Available at:[Link]

Sources

Method

solid-phase extraction methods for lafutidine hcl in biological samples

[label="Lafutidine\n(pKa 3.9)", Fig 1: Dual pharmacological mechanism of Lafutidine in gastrointestinal therapy. Physicochemical Rationale for Extraction Chemistry To design a self-validating extraction protocol, we must...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Lafutidine\n(pKa 3.9)",

Fig 1: Dual pharmacological mechanism of Lafutidine in gastrointestinal therapy.

Physicochemical Rationale for Extraction Chemistry

To design a self-validating extraction protocol, we must first analyze the physicochemical properties of the target analyte. Do not treat SPE as a "black box"; every solvent choice must be dictated by the drug's molecular structure.

  • Lipophilicity (LogP): ~3.85 (Highly hydrophobic)

  • Ionization Constant (pKa): ~3.9 (Weak base)[1]

The Causality of Sorbent Selection: Because lafutidine contains basic nitrogen centers (piperidine and pyridine derivatives) with a pKa of 3.9, its charge state is highly pH-dependent.

  • At pH > 6.0 , the molecule is predominantly neutral. It can be extracted using a standard Polymeric Reversed-Phase (HLB) sorbent, relying purely on hydrophobic interactions.

  • At pH < 2.0 , the basic nitrogen is fully protonated (cationic). This allows the use of a Mixed-Mode Strong Cation Exchange (MCX) sorbent. MCX is the superior choice for plasma samples because it allows for aggressive washing with 100% organic solvents (which wash away neutral lipids and phospholipids) while the protonated lafutidine remains locked to the sorbent via strong electrostatic bonds[2].

Experimental Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol is engineered for maximum selectivity and matrix effect elimination, utilizing a 30 mg / 1 cc MCX cartridge.

Step-by-Step Methodology
  • Sample Pretreatment (The Ionization Step):

    • Aliquot 200 µL of human plasma (K2-EDTA) into a 1.5 mL microcentrifuge tube.

    • Spike with 20 µL of Internal Standard (e.g., Diazepam or Lafutidine-d7, 100 ng/mL)[3].

    • Add 200 µL of 2% Phosphoric Acid (H3PO4) in water and vortex for 30 seconds.

    • Causality: The strong acid drops the sample pH well below the analyte's pKa of 3.9, ensuring 100% protonation of lafutidine for optimal binding to the negatively charged sulfonic acid groups on the MCX sorbent.

  • Sorbent Conditioning:

    • Pass 1.0 mL of LC-MS grade Methanol (MeOH) through the cartridge to solvate the polymer backbone.

    • Equilibrate with 1.0 mL of LC-MS grade Water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the entire pretreated plasma sample (~420 µL) onto the cartridge.

    • Apply a gentle vacuum to achieve a flow rate of ~1 mL/min.

  • Interference Washing (The Selectivity Step):

    • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water. Causality: Removes unbound plasma proteins, salts, and highly polar endogenous compounds while maintaining the acidic environment to keep lafutidine bound.

    • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality: This is the critical advantage of MCX. Because lafutidine is held by ionic bonds, 100% organic solvent can be used to aggressively strip away neutral lipids, cholesterol, and hydrophobic peptides without risking analyte breakthrough.

  • Analyte Elution:

    • Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol .

    • Causality: The high pH (>10) of the eluent neutralizes the basic nitrogen on lafutidine, breaking the electrostatic bond. The highly lipophilic, now-neutral drug immediately dissolves into the methanol carrier.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

    • Reconstitute the residue in 200 µL of the LC mobile phase (e.g., Acetonitrile : 10 mM Ammonium Acetate, 80:20 v/v)[3]. Inject 5 µL into the LC-MS/MS system.

SPE_Workflow P Human Plasma Sample (Spiked with IS) PT Sample Pretreatment (Acidify with 2% H3PO4) P->PT C Cartridge Conditioning (1mL MeOH → 1mL H2O) PT->C Prepare MCX Sorbent L Sample Loading (1 mL/min) C->L W1 Wash Step 1 (2% Formic Acid in H2O) L->W1 W2 Wash Step 2 (100% Methanol) W1->W2 Removes polar interferences E Elution Step (5% NH4OH in MeOH) W2->E Removes neutral lipids EV Evaporation & Reconstitution (N2 at 40°C → Mobile Phase) E->EV LC LC-MS/MS Analysis (MRM Mode) EV->LC

Fig 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for Lafutidine extraction.

Building a Self-Validating System (Trustworthiness)

A robust protocol must validate itself during execution. To ensure the integrity of this SPE method, implement the following systemic checks:

  • Phospholipid Depletion Monitoring: Matrix effects in LC-MS/MS are primarily driven by residual lysophosphatidylcholines (LPCs). Program your mass spectrometer to monitor the MRM transition m/z 496.0 → 184.0 (a common LPC). A successful MCX wash step (Step 4) should demonstrate >95% depletion of this peak compared to a crude protein precipitation extract.

  • True Recovery vs. Process Efficiency: Always prepare three sets of samples:

    • Set A: Neat standards in mobile phase.

    • Set B: Blank plasma extracted, then spiked with lafutidine post-extraction.

    • Set C: Plasma spiked with lafutidine pre-extraction.

    • Calculation: Matrix Effect (ME) = (Set B / Set A) × 100. True Recovery (RE) = (Set C / Set B) × 100.

Quantitative Data & Validation Metrics

When executed correctly, the MCX SPE protocol yields highly reproducible validation metrics suitable for regulatory bioequivalence submissions. The table below summarizes typical performance data derived from validated literature parameters[4].

Validation ParameterPerformance MetricMethodological Implication
Linearity Range 0.10 – 200 ng/mLCovers both Cmax and elimination phase in humans.
Limit of Quantitation (LLOQ) 0.10 ng/mLAllows accurate tracking of terminal half-life.
Extraction Recovery (RE) > 88.5%High efficiency due to targeted MCX electrostatic binding.
Matrix Effect (ME) 96% - 104%Negligible ion suppression; confirms successful lipid removal.
Intra-day Precision (CV%) < 6.5%Highly reproducible across high-throughput batches.
Stability (Post-Preparative) 48 Hours at 4°CExtracts are stable in the autosampler for weekend runs.

References

  • Ikawa, K., et al. (2006). Calcitonin gene-related peptide and somatostatin releases correlated with the area under the lafutidine concentration–time curve in human plasma. Journal of Clinical Pharmacy and Therapeutics.

  • Wu, L., et al. (2005). Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Rapid Communications in Mass Spectrometry / PubMed.

  • Yadav, M., et al. (2014). Sensitive, selective and rapid determination of lafutidine in human plasma by solid phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Analytical Chemistry.

  • Dawood, et al. (2018). Formulation and characterization of lafutidine nanosuspension for oral drug delivery system. Asian Journal of Pharmaceutical and Clinical Research.

Sources

Application

preparation of lafutidine hcl stock solutions for in vitro screening

An in-depth technical guide for the preparation, handling, and validation of Lafutidine Hydrochloride (HCl) stock solutions for in vitro pharmacological screening. Introduction & Pharmacological Context Lafutidine is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the preparation, handling, and validation of Lafutidine Hydrochloride (HCl) stock solutions for in vitro pharmacological screening.

Introduction & Pharmacological Context

Lafutidine is a highly potent, second-generation histamine H2-receptor antagonist widely utilized in gastroenterology and pharmacological research for its anti-ulcer and gastroprotective properties. Unlike first-generation H2 antagonists (e.g., cimetidine), lafutidine exhibits a multimodal mechanism of action. It not only competitively blocks H2 receptors on gastric parietal cells to inhibit acid secretion but also activates capsaicin-sensitive afferent neurons via the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1]. This activation stimulates the release of Calcitonin Gene-Related Peptide (CGRP) and Nitric Oxide (NO), promoting mucosal blood flow and providing robust gastroprotection[2].

When designing in vitro screening assays (such as cAMP inhibition assays in CHO cells or intracellular Ca2+ mobilization assays), the preparation of the lafutidine stock solution is a critical variable. While the hydrochloride (HCl) salt form offers marginally better aqueous solubility than the free base, it remains practically insoluble in pure water at the concentrations required for high-throughput stock libraries[3]. Therefore, precise formulation using organic solvents is required to ensure molecular stability, prevent micro-precipitation, and maintain pharmacological efficacy.

Mechanism Lafutidine Lafutidine HCl H2R Histamine H2 Receptor Lafutidine->H2R Antagonizes TRPV1 Capsaicin-sensitive Neurons (TRPV1) Lafutidine->TRPV1 Activates Acid Gastric Acid Secretion H2R->Acid Inhibits Protection Mucosal Protection Acid->Protection Reduced acid synergizes CGRP CGRP & NO Release TRPV1->CGRP Stimulates CGRP->Protection Mediates

Fig 1: Dual mechanism of action of Lafutidine via H2 antagonism and TRPV1 activation.

Physicochemical Properties & Solvent Rationale

To ensure accurate molarity calculations, researchers must account for the salt form. The molecular weight of Lafutidine free base is 431.55 g/mol , whereas Lafutidine HCl is approximately 468.01 g/mol . Failing to account for the hydrochloride mass is a common source of systematic error in dose-response curves.

Why Anhydrous DMSO? Lafutidine HCl is soluble in Dimethyl Sulfoxide (DMSO) up to ~10 mg/mL[4]. However, the furfurylsulfinyl moiety in lafutidine is susceptible to degradation via oxidation and hydrolysis. Using anhydrous DMSO (≥99.9%, water ≤0.005%) is non-negotiable. Moisture-contaminated DMSO will not only degrade the compound over time but also significantly reduce its solubility limit, leading to invisible micro-precipitates that skew assay results[5].

Table 1: Key Physicochemical Properties of Lafutidine

Property Value / Description
Molecular Formula (Free Base) C₂₂H₂₉N₃O₄S
Molecular Weight (Free Base) 431.55 g/mol [6]
Molecular Weight (HCl Salt) ~468.01 g/mol
Solubility (DMSO) ~10 mg/mL (~21.3 mM for HCl salt)[4]
Solubility (Aqueous Buffers) Sparingly soluble (~0.09 mg/mL in 1:10 DMSO:PBS)[4]

| Absorbance Maximum (λmax) | ~282 - 286 nm (in 0.1 N HCl)[7] |

Protocol: Preparation of 10 mM Lafutidine HCl Stock Solution

This protocol is designed as a self-validating system to generate a stable 10 mM stock solution suitable for long-term storage and downstream in vitro applications.

Workflow Powder Lafutidine HCl (Solid) Weigh Weighing Powder->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Calculate vol Mix Vortex & Sonicate Dissolve->Mix Argon purge Filter Sterile Filtration (0.22 µm PTFE) Mix->Filter Visual check Aliquot Aliquot Filter->Aliquot Store Store at -80°C Aliquot->Store No freeze-thaw

Fig 2: Step-by-step workflow for the preparation and storage of Lafutidine HCl stock solutions.

Step-by-Step Methodology
  • Equilibration: Remove the Lafutidine HCl powder from -20°C storage[4]. Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which degrades the compound and ruins the anhydrous environment.

  • Weighing: Accurately weigh the desired mass of Lafutidine HCl using an analytical balance (e.g., 4.68 mg for a 1 mL of 10 mM solution).

  • Dissolution: Add the calculated volume of room-temperature, anhydrous DMSO to the vial.

  • Homogenization: Vortex the solution for 30–60 seconds. If the powder does not fully dissolve, sonicate the vial in a room-temperature water bath for 2–5 minutes. Do not allow the water bath to heat up, as thermal stress can degrade the sulfinyl group.

  • Inert Gas Purging: Gently purge the headspace of the vial with a stream of Argon or Nitrogen gas for 10 seconds before sealing. Causality: Displacing oxygen prevents the oxidative degradation of the molecule during storage[4].

  • Sterile Filtration: Pass the solution through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Causality: Standard Polyethersulfone (PES) or cellulose filters will partially dissolve in pure DMSO, leaching cytotoxic polymers into your stock and ruining downstream cell assays.

  • Aliquoting & Storage: Divide the filtered stock into 20 µL to 50 µL single-use aliquots in amber or opaque microcentrifuge tubes. Store immediately at -80°C. Causality: Lafutidine is stable for up to 6-12 months at -80°C in solvent[6]. Aliquoting prevents freeze-thaw cycles, which cause irreversible crystallization and concentration loss.

Table 2: Mass-to-Volume Calculations for 10 mM Lafutidine HCl Stock

Mass of Lafutidine HCl (MW = 468.01) Volume of Anhydrous DMSO Required
1.00 mg 213.6 µL
4.68 mg 1.00 mL

| 10.00 mg | 2.136 mL |

Preparation of Working Solutions for In Vitro Screening

Aqueous working solutions must be prepared fresh on the day of the experiment. Lafutidine is sparingly soluble in aqueous buffers, and aqueous solutions should not be stored for more than 24 hours[4].

Dilution Protocol
  • Thaw a single-use aliquot of the 10 mM DMSO stock at room temperature.

  • Pre-warm your assay buffer (e.g., PBS, DMEM, or HBSS) to 37°C.

  • The Solvent-Shift Technique: To prevent the drug from "crashing out" (precipitating) upon contact with water, place the tube of pre-warmed buffer on a vortex mixer at low speed. Add the DMSO stock dropwise directly into the center of the vortexing liquid.

  • DMSO Tolerance: Ensure the final concentration of DMSO in your cell culture well does not exceed 0.1% to 0.5% (v/v), as higher concentrations induce cellular toxicity and alter baseline intracellular calcium levels.

Table 3: Serial Dilution Scheme for Cell Culture (Targeting 0.1% Final DMSO)

Step Source Solution Volume to Transfer Volume of Buffer/Media Resulting Concentration
1 10 mM Stock (100% DMSO) 10 µL 990 µL (Media) 100 µM (1% DMSO)
2 100 µM Solution 100 µL 900 µL (Media) 10 µM (0.1% DMSO)

| 3 | 10 µM Solution | 100 µL | 900 µL (Media) | 1 µM (0.01% DMSO) |

Protocol Validation & Quality Control

To guarantee the trustworthiness of your experimental data, the stock solution must be validated using the following self-contained checks before proceeding to in vitro screening:

  • Visual Light-Scattering (Tyndall Effect) Test: Shine a laser pointer through the 10 mM DMSO stock and the final aqueous working solution in a dark room. A solid, visible beam indicates the presence of colloidal micro-precipitates (the drug has crashed out). A properly dissolved solution will allow the laser to pass through invisibly.

  • Spectrophotometric Verification: Lafutidine exhibits an absorbance maximum (λmax) at approximately 282–286 nm in acidic conditions[7][8].

    • Validation Step: Dilute 1 µL of your 10 mM stock into 999 µL of 0.1 N HCl. Measure the absorbance at 286 nm using a UV-Vis spectrophotometer. Calculate the actual concentration using the Beer-Lambert law (ensure you have established a standard curve using a certified reference material). If the measured concentration deviates by >5% from the theoretical yield, discard the stock.

References

  • Lafutidine- A H2 receptor antagonist with a novel mechanism of action: Implications in the treatment of acid peptic disorders Source: ResearchGate URL
  • Unique Profile of Lafutidine, A Novel Histamine H2-Receptor Antagonist - Mucosal Protection Throughout Gastrointestinal Tract Mediated by Capsaicin-Sensitive Afferent Neurons Source: Bentham Science Publishers URL
  • PRODUCT INFORMATION - Lafutidine Source: Cayman Chemical URL
  • Lafutidine | Histamine Receptor antagonist | CAS 118288-08-7 Source: Selleck Chemicals URL
  • Investigation of Drug-Excipients Interaction in the Formulation of Lafutidine-Ciprofloxacin Microcapsules Source: ResearchGate URL
  • Lafutidine ((Z)-FRG-8813)
  • Simultaneous improvement in dissolution profile and content uniformity of lafutidine through co-inclusion in urea Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

improving lafutidine hcl solubility for high-throughput in vitro assays

Technical Support Center: Lafutidine HCl Solubility & Assay Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Lafutidine HCl Solubility & Assay Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of Lafutidine HCl in high-throughput in vitro assays. Lafutidine is a potent H2-receptor antagonist and gastroprotective agent, but its Biopharmaceutics Classification System (BCS) Class II status—characterized by high permeability but notoriously low aqueous solubility—makes it a challenging compound to handle.

This guide provides field-proven, causality-driven troubleshooting steps to eliminate precipitation, stabilize your working solutions, and ensure reproducible pharmacological readouts.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does Lafutidine HCl precipitate when transitioning from my DMSO stock to the in vitro assay buffer? A: Lafutidine is highly lipophilic. While it achieves a clear solution in anhydrous DMSO at concentrations up to 20–86 mg/mL (, 1), introducing this stock directly into an aqueous buffer (such as PBS or DMEM) triggers a rapid shift in solvent polarity. The hydrophobic furan and piperidine rings of Lafutidine undergo hydrophobic collapse, leading to rapid nucleation and micro-precipitation. This is almost guaranteed if the final DMSO concentration in your assay exceeds 1% v/v.

Q: How does Lafutidine's dual mechanism of action dictate my assay design and solubility requirements? A: Lafutidine is unique; it acts as both a competitive histamine H2-receptor antagonist and an activator of capsaicin-sensitive afferent neurons via the TRPV1 pathway (2). If your high-throughput assay measures intracellular Ca2+ fluxes (e.g., in PC12 cells), you must account for TRPV1-mediated Ca2+ entry. Micro-precipitation not only lowers the effective concentration of the drug—skewing your IC50/EC50 curves—but suspended particles also cause false-positive light scattering in fluorescence or luminescence readouts.

Pathway Lafutidine Lafutidine HCl H2R H2 Receptor (Antagonism) Lafutidine->H2R TRPV1 TRPV1 Receptor (Activation) Lafutidine->TRPV1 cAMP ↓ cAMP Levels H2R->cAMP CGRP ↑ CGRP Release TRPV1->CGRP ProtonPump ↓ H+/K+ ATPase Activity cAMP->ProtonPump Protection Gastric Mucosal Protection CGRP->Protection ProtonPump->Protection

Lafutidine HCl dual mechanism of action via H2 receptor antagonism and TRPV1 activation.

Section 2: Troubleshooting Guide for High-Throughput Assays

Issue: High variability in dose-response curves across replicate plates. Root Cause: "Crash out" or micro-precipitation of Lafutidine in the assay wells due to inadequate aqueous solubility. Solution: Implement a Self-Microemulsifying Drug Delivery System (SMEDDS) intermediate or a surfactant-assisted co-solvent strategy. Pre-mixing the DMSO stock with a surfactant like Tween 80 before aqueous dilution creates nanoscale micelles that shield the lipophilic drug core from the bulk water phase.

Section 3: Quantitative Solubility Data

To engineer a stable assay, you must understand the solubility limits of Lafutidine across different excipients. The following data synthesizes empirical solubility capacities to guide your solvent selection.

Solvent / ExcipientSolubility CapacityContext / Application
Deionized Water< 0.25 mg/mLBaseline aqueous limit (Practically Insoluble)
Phosphate Buffer (pH 6.8)98.12 µg/mLPhysiological assay baseline (3)
Ethanol13.0 mg/mLAlternative organic solvent
Anhydrous DMSO20.0 - 86.0 mg/mLPrimary stock preparation
Tween 80 (Surfactant)101.01 mg/mLMicellization / SMEDDS formulation (4)
Capmul PG-8 (Lipid)190.70 mg/mLLipid-based delivery systems

Section 4: Validated Experimental Protocol

To guarantee scientific integrity, every protocol must be a self-validating system. The following methodology ensures the preparation of a precipitation-resistant Lafutidine HCl working solution for 96- or 384-well plate assays.

Protocol: Surfactant-Assisted Solubilization of Lafutidine HCl

Causality Note: We utilize Tween 80 as an intermediate bridging agent. The surfactant lowers the interfacial tension between the hydrophobic drug-DMSO complex and the aqueous buffer, preventing nucleation upon dilution.

Step 1: Primary Stock Preparation Weigh out Lafutidine HCl powder under anhydrous conditions. Dissolve in 100% moisture-free, cell-culture grade DMSO to create a 20 mg/mL stock. Critical Step: Moisture-contaminated DMSO will drastically reduce solubility. Aliquot immediately and store at -20°C.

Step 2: Micellization (The Intermediate Step) Before adding the DMSO stock to your aqueous buffer, create an intermediate mixture. Combine the DMSO stock with Tween 80 at a 1:1 ratio (v/v). Vortex vigorously for 60 seconds. This encapsulates the Lafutidine molecules within surfactant micelles.

Step 3: Aqueous Dilution Gradually add the intermediate mixture dropwise into your pre-warmed (37°C) assay buffer (e.g., PBS or DMEM) while continuously vortexing. Ensure the final DMSO concentration does not exceed 1% v/v to prevent cellular toxicity.

Step 4: Self-Validation (Spectrophotometric Check) To validate that no micro-precipitation has occurred, centrifuge an aliquot of your final working solution at 3,000 rpm for 15 minutes. Measure the absorbance of the supernatant at 286 nm (the λmax of Lafutidine). If the measured concentration matches your theoretical yield, the solution is thermodynamically stable and ready for the assay plate.

Workflow Step1 1. Weigh Drug (Anhydrous) Step2 2. Dissolve in DMSO (Stock Prep) Step1->Step2 Step3 3. Add Tween 80 (Micellization) Step2->Step3 Step4 4. Aqueous Dilution (Vortexing) Step3->Step4 Step5 5. UV Validation (Abs @ 286 nm) Step4->Step5

Step-by-step workflow for preparing stable Lafutidine HCl solutions for in vitro assays.

References

  • IJCRT. "Formulation And In-Vitro Evaluation Of Lafutidine Buccal Tablets". IJCRT.org.[Link]

  • TMR Journals. "Development and optimization of a self-microemulsifying drug delivery system (SMEDDS) for lafutidine". TMR Publishing Group.[Link]

Sources

Optimization

Technical Support Center: Lafutidine HCl Stability &amp; Degradation in Simulated Gastric Fluid (SGF)

Welcome to the Advanced Technical Support Center for Lafutidine HCl. This guide is specifically engineered for researchers, analytical scientists, and formulation developers investigating the stability, degradation kinet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Lafutidine HCl. This guide is specifically engineered for researchers, analytical scientists, and formulation developers investigating the stability, degradation kinetics, and gastroretentive behavior of Lafutidine in Simulated Gastric Fluid (SGF).

Lafutidine is a second-generation histamine H2-receptor antagonist containing a highly reactive sulfinyl moiety[1]. While it exhibits relative stability in acidic environments (making it an excellent candidate for upper-gastrointestinal absorption and gastroretentive delivery systems), its complex degradation pathways require rigorous, self-validating analytical protocols to prevent confounding data[2].

Troubleshooting & Analytical FAQs

This section addresses the most common mechanistic and analytical challenges encountered during Lafutidine SGF stability testing.

Q1: Why am I observing significant mass balance discrepancies (total peak area < 100%) after extended Lafutidine incubation in SGF? A: You are likely losing a volatile degradation fragment during sample processing or analysis. While acidic stress (e.g., 0.1 N HCl or SGF at pH 1.2) generates several non-volatile degradation products (DPs IV, V, VII, and IX), it uniquely triggers a hydrolytic cleavage that produces a single volatile degradation product [1]. Standard LC-UV or LC-MS/TOF methodologies operate under conditions that evaporate this volatile fragment, leading to an incomplete mass balance.

  • Causality: Acid-catalyzed cleavage of the lafutidine backbone produces a low-molecular-weight volatile species that escapes standard liquid-phase detection[1].

  • Solution: Implement an orthogonal detection strategy utilizing Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) alongside your LC-MS/TOF setup to capture and quantify the volatile DP[1].

Q2: My SGF stability samples are showing high levels of Lafutidine Sulfone. Is this a normal product of acid degradation? A: No. Lafutidine Sulfone (often characterized as DPs II, III, and VI) is strictly a product of oxidative stress , not acidic hydrolysis[3]. If you are detecting sulfone derivatives in your SGF samples, your media is likely aerated.

  • Causality: The sulfinyl group in Lafutidine is highly sensitive to oxidation[3]. Dissolved oxygen present in standard, un-degassed SGF acts as an oxidative stressor at 37°C. This creates a "false positive" degradation profile where oxidative kinetics confound the true acid-hydrolysis data.

  • Solution: Rigorously degas your SGF media by sparging with nitrogen for 15–20 minutes prior to introducing the Lafutidine API. Maintain a nitrogen headspace during the 37°C incubation.

Q3: Why does the degradation percentage of my SGF samples increase erratically depending on their position in the autosampler queue? A: Your samples are suffering from post-sampling degradation. If aliquots drawn from the SGF incubation vessel are simply diluted and placed in the autosampler, the API remains exposed to the acidic pH (1.2) while waiting in the queue.

  • Causality: Hydrolytic degradation is a continuous kinetic process. Without a chemical "kill switch," the reaction proceeds inside the autosampler vial.

  • Solution: Implement a kinetic quenching step. Immediately upon withdrawing an aliquot from the SGF vessel, neutralize it with an exact molar equivalent of 0.1 N NaOH to bring the pH to ~7.0[3]. Lafutidine is highly stable under neutral conditions, effectively freezing the degradation profile for accurate queueing[4]. (Note: Do not over-titrate into alkaline pH, as Lafutidine degrades >60% within 10 minutes in basic conditions[5]).

Mechanistic Pathways of Degradation

lafutidine_degradation Lafutidine Lafutidine (Parent API) Acidic Acidic Stress (SGF, pH 1.2) Hydrolytic Cleavage Lafutidine->Acidic Oxidative Oxidative Stress (O2 / H2O2) Sulfinyl Oxidation Lafutidine->Oxidative Alkaline Alkaline Stress (pH > 7) Rapid Hydrolysis Lafutidine->Alkaline DPAcidic DPs IV, V, VII, IX + 1 Volatile DP Acidic->DPAcidic LC-MS/TOF & HS-GC-MS DPOxidative Lafutidine Sulfone (DPs II, III, VI) Oxidative->DPOxidative LC-MS/TOF DPAlkaline DPs I, X, XIII (>60% loss in 10 min) Alkaline->DPAlkaline LC-MS/TOF

Caption: Mechanistic pathways of Lafutidine degradation under varying environmental stressors.

Quantitative Degradation Profile

To provide a comparative baseline for your analytical method validation, the following table summarizes the established degradation behavior of Lafutidine across ICH-recommended stress conditions[1][3][4][5].

Stress ConditionReagent / EnvironmentTime & TempDegradation ExtentPrimary Degradation Products (DPs)
Acidic (SGF) 0.1 N HCl (pH ~1.2)2–4 hours, 37°CLow to ModerateDPs IV, V, VII, IX + 1 Volatile DP
Alkaline 0.1 N NaOH10 mins, RTCritical (>60%) DPs I, X, XIII
Oxidative 30% H₂O₂24 hours, RTHighDPs II, III, VI (Lafutidine Sulfone)
Photolytic UV (254 nm) / Sunlight2 days, RTModerateDPs VIII, XI, XII, XIII
Neutral Distilled Water / Methanol4 hours, RTStableNone observed

Validated Experimental Methodology

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, utilize the following self-validating protocol for SGF stability testing. This method controls for dissolved oxygen and prevents post-sampling degradation.

Protocol: Stability-Indicating SGF Assay & Orthogonal Characterization

Phase 1: Preparation of Oxygen-Depleted SGF

  • Prepare Simulated Gastric Fluid (SGF) without enzymes by dissolving 2.0 g of NaCl in 7.0 mL of concentrated HCl, and dilute with HPLC-grade water to 1000 mL (pH ~1.2)[6].

  • Transfer the SGF to a dissolution vessel and heat to 37°C ± 0.5°C[6].

  • Critical Step: Sparge the heated SGF with high-purity Nitrogen gas for 20 minutes to displace dissolved oxygen. Maintain a gentle nitrogen blanket over the vessel to prevent Lafutidine Sulfone formation[3].

Phase 2: Incubation and Kinetic Sampling

  • Introduce Lafutidine API (or formulation) into the SGF to achieve a target concentration (e.g., 100 µg/mL)[3].

  • Agitate the medium at 50 rpm using a USP paddle apparatus[7].

  • Withdraw 5.0 mL aliquots at predetermined kinetic intervals (e.g., 15, 30, 60, 120, 240 minutes)[6].

Phase 3: Immediate Quenching (Neutralization)

  • Critical Step: Immediately transfer each 5.0 mL SGF aliquot into a pre-prepared vial containing exactly 5.0 mL of 0.1 N NaOH[3].

  • Vortex gently to ensure instantaneous neutralization (pH ~7.0). This halts the acid hydrolysis and stabilizes the sample for the autosampler queue[3][4].

  • Filter the neutralized sample through a 0.45 µm nylon syringe filter[8].

Phase 4: Orthogonal Detection

  • Non-Volatile Analysis: Inject 10 µL of the neutralized sample into an LC-MS/TOF system (e.g., using a C18 column, isocratic elution with methanol:ammonium acetate buffer) to quantify the parent API and DPs IV, V, VII, and IX[1][4].

  • Volatile Analysis: Transfer a parallel, un-neutralized SGF aliquot into a sealed headspace vial. Analyze via HS-GC-MS to capture the single volatile degradation product uniquely formed under acidic stress, ensuring 100% mass balance closure[1].

sgf_workflow Step1 1. SGF Preparation (Degas with N2) Step2 2. Incubation (37°C, 50 rpm) Step1->Step2 Step3 3. Aliquot & Quench (Neutralize with NaOH) Step2->Step3 Step4 4. Orthogonal Analysis (LC-MS & GC-MS) Step3->Step4

Caption: Self-validating experimental workflow for Lafutidine stability testing in SGF.

References

  • Shah, K. P., Kurmi, M., Singh, S., et al. "Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS." New Journal of Chemistry (RSC Publishing), 2015. URL: [Link]

  • Dhamecha, D., Jadhav, K., et al. "Development and validation of a stability indicating HPTLC-densitometric method for lafutidine." Drug Discoveries & Therapeutics, 2013. URL: [Link]

  • Gabhe, S. Y., et al. "Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS." ResearchGate, 2016. URL: [Link]

  • Vaghasiya, P., Chavda, D. A., et al. "Evaluation of effervescent floating bed of Lafutidine in treatment of hyperacidity condition: Statistical design and in-vitro studies." Asian Journal of Pharmacy and Pharmacology, 2021. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Lafutidine HCl Bioavailability &amp; Formulation Troubleshooting

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing critical roadblocks when formulating Lafutidine HCl , a potent second-genera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing critical roadblocks when formulating Lafutidine HCl , a potent second-generation histamine H2-receptor antagonist with gastroprotective properties.

Lafutidine is classified as a Biopharmaceutics Classification System (BCS) Class II drug. Its efficacy is heavily bottlenecked by poor aqueous solubility, extensive hepatic first-pass metabolism, and a narrow absorption window localized to the upper gastrointestinal (GI) tract[1],[2]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you engineer robust, high-bioavailability oral formulations.

Mechanistic Overview: Resolving the Bioavailability Bottleneck

Before troubleshooting, it is critical to understand the causality behind Lafutidine's poor bioavailability. The drug's crystalline lattice energy prevents rapid dissolution in gastric fluids, while its short biological half-life (approx. 1.92 hours) and specific absorption window mean that any undissolved drug passing the proximal duodenum is therapeutically wasted[3],[1].

G Lafutidine Lafutidine HCl (BCS Class II) Barrier1 Poor Aqueous Solubility Lafutidine->Barrier1 Barrier2 Narrow Absorption Window Lafutidine->Barrier2 Sol1 SMEDDS Formulation Barrier1->Sol1 Lipid Solubilization Sol2 Hot Melt Extrusion (HME) Barrier1->Sol2 Amorphization Sol3 Floating Microspheres Barrier2->Sol3 Gastric Retention Outcome Enhanced Bioavailability Sol1->Outcome Sol2->Outcome Sol3->Outcome

Lafutidine Bioavailability Barriers and Formulation Strategies

Troubleshooting Guide & FAQs

Issue 1: In Vitro Dissolution Failure (<30% Release in 1 Hour)

Q: We are developing an immediate-release Lafutidine tablet, but dissolution in 0.1 N HCl is unacceptably low. Micronization did not yield sufficient improvements. What is the most reliable strategy to overcome this solubility barrier?

A: Micronization only increases the surface area; it does not alter the thermodynamic solubility limit of the drug. For highly lipophilic drugs like Lafutidine, the most effective approach is to bypass the dissolution step entirely using a Self-Microemulsifying Drug Delivery System (SMEDDS) [4].

The Causality: SMEDDS utilizes an isotropic mixture of oils, surfactants, and cosurfactants. Upon mild agitation in the aqueous environment of the GI tract, it spontaneously forms oil-in-water microemulsions with droplet sizes <200 nm. This presents the drug in a pre-solubilized state with a massive interfacial surface area for absorption, while the lipid components can promote lymphatic transport, partially bypassing hepatic first-pass metabolism[4],[2].

Self-Validating Protocol: Lafutidine SMEDDS Preparation
  • Excipient Screening: Conduct saturation solubility studies of Lafutidine in various vehicles. Select the oil (e.g., Capmul PG8), surfactant (e.g., Labrasol), and cosurfactant (e.g., Tween 80) that exhibit the highest solubilizing capacity[4].

  • Phase Diagram Construction: Mix the surfactant and cosurfactant (Smix) at specific weight ratios (e.g., 1:1, 2:1, 3:1). Titrate the oil phase with the Smix and water to delineate the microemulsion region.

  • Drug Loading: Dissolve Lafutidine (e.g., 15 mg) into the optimized oil/Smix blend. Stir continuously at 40°C using a magnetic stirrer until a visually clear, isotropic solution is achieved[4].

  • Self-Validation (Thermodynamic Stress Testing): To ensure the system will not precipitate in the patient's gut, subject the formulation to centrifugation (3000 rpm for 15 mins) and three freeze-thaw cycles (-20°C to +25°C). Validation metric: The absence of phase separation or drug crystallization confirms a thermodynamically stable microemulsion.

SMEDDS_Workflow Step1 Excipient Screening Step2 Phase Diagrams Step1->Step2 Select Oil/Smix Step3 Drug Loading Step2->Step3 Optimize Ratio Step4 Stability Validation Step3->Step4 Homogenize

Step-by-Step Workflow for SMEDDS Formulation and Validation

Issue 2: Rapid Clearance & Suboptimal In Vivo Efficacy

Q: Our PK studies show rapid clearance and fluctuating plasma levels. Since Lafutidine is primarily absorbed in the upper GI tract, how can we prevent the formulation from passing the absorption window too quickly?

A: Lafutidine suffers from a narrow absorption window. Once the formulation transits past the proximal duodenum, absorption drops precipitously[1]. To resolve this, you must engineer a Gastroretentive Drug Delivery System (GRDDS) , specifically low-density floating microspheres.

The Causality: By utilizing a polymer blend (e.g., HPMC K4M and Ethyl Cellulose) that is less dense than gastric fluids (<1.004 g/cm³), the microspheres remain buoyant in the stomach for >12 hours[1]. This prolongs the gastric residence time, allowing the drug to be continuously released in close proximity to its optimal absorption site, thereby smoothing out plasma fluctuations and increasing overall bioavailability[1].

Self-Validating Protocol: Solvent Evaporation for Floating Microspheres
  • Polymer Blending: Dissolve a blend of HPMC K4M (hydrophilic release-retardant) and Ethyl Cellulose (hydrophobic structural polymer) in a 1:1 mixture of ethanol and dichloromethane[1].

  • Drug Incorporation: Disperse Lafutidine HCl uniformly into the organic polymer solution under continuous magnetic stirring.

  • Emulsification: Slowly inject the organic phase into an aqueous continuous phase containing 0.1% w/v Polyvinyl Alcohol (PVA) as an emulsifier. Maintain a constant stirring speed (e.g., 500 rpm) using a mechanical overhead stirrer[1].

  • Solvent Evaporation: Allow the emulsion to stir at room temperature for 3–4 hours. As the volatile solvents evaporate, the polymer matrix hardens, entrapping internal air pockets that confer low density[1].

  • Self-Validation (In Vitro Buoyancy): Wash, filter, and dry the microspheres. Place 100 mg of microspheres in 900 mL of 0.1 N HCl (pH 1.2) containing 0.02% Tween 20. Validation metric: >90% of the microspheres must remain floating at the surface after 12 hours to guarantee in vivo gastroretention[1].

Issue 3: Solid Dispersion Recrystallization Over Time

Q: We formulated an amorphous solid dispersion (ASD) of Lafutidine using solvent evaporation, but stability testing revealed drug recrystallization after 3 months, destroying the solubility enhancement. How do we stabilize the amorphous state?

A: Solvent evaporation often leaves residual solvent traces that act as plasticizers, lowering the glass transition temperature (Tg) of the polymer and accelerating drug recrystallization. The superior alternative is Hot Melt Extrusion (HME) using amphiphilic polymers[5].

The Causality: HME utilizes thermal and mechanical shear to molecularly disperse the drug into a polymer matrix, creating a true glassy solid solution. By using an amphiphilic carrier like combined with surfactants (e.g., PEG 400 or Lutrol F127), the polymer chains form strong intermolecular hydrogen bonds with Lafutidine. This restricts the molecular mobility of the drug, thermodynamically preventing crystal lattice reformation during storage[5].

Self-Validating Protocol: HME Solid Dispersion
  • Physical Mixing: Blend Lafutidine, Soluplus, and a plasticizing surfactant (e.g., Lutrol F127) in a high-shear mixer to ensure homogeneous distribution[5].

  • Extrusion: Feed the mixture into a co-rotating twin-screw extruder. Set the barrel temperature zones to gradually increase up to 110°C–130°C. This specific thermal profile melts the polymer and dissolves the drug into the melt without causing thermal degradation[5].

  • Cooling & Milling: Extrude the melt through a die and rapidly quench-cool the extrudate on a chill roll to instantly "freeze" the amorphous state. Mill the extrudate into a fine powder[5].

  • Self-Validation (Solid-State Characterization): Analyze the milled powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Validation metric: A completely flat PXRD diffractogram (halo effect) and the absence of the Lafutidine melting endotherm on the DSC thermogram confirm a 100% stable amorphous solid dispersion[5].

Quantitative Data Summaries

To aid your formulation design, below are summarized experimental metrics derived from optimized Lafutidine enhancement strategies.

Table 1: SMEDDS Optimization & Performance Metrics Demonstrating the critical balance of oil and surfactant ratios on droplet size and drug release[4].

FormulationOil (Capmul PG8)Surfactant (Labrasol)Cosurfactant (Tween 80)Mean Droplet SizeDrug Release (15 min)Thermodynamic Stability
F1 10%45%45%145.2 nm82.4%Phase separation
F3 (Optimized) 14%62%24%111.0 nm99.8%Stable (Pass)
F5 20%40%40%210.5 nm75.1%Turbid / Unstable

Table 2: Floating Microspheres Process Variables Demonstrating the impact of polymer ratio and shear rate on gastroretentive properties[1].

Polymer Ratio (HPMC:EC)Stirring SpeedParticle SizeEntrapment EfficiencyBuoyancy at 12hCumulative Release (12h)
1:1 300 rpm310.6 µm68.5%75.2%65.4%
1:2 (Optimized) 500 rpm176.2 µm91.2%92.4%82.5%
2:1 500 rpm205.4 µm85.3%88.6%78.1%

References

  • Ghone, G. R., Mahaparale, P. R., Shaikh, M. S., Pathan, R. R., & Mahaparale, S. P. (2025). "Development and Optimization of a Self-Microemulsifying Drug Delivery System (SMEDDS) for Lafutidine: Enhancing Solubility for Effective Gastric Ulcer Treatment." Biomedical Engineering Communications, TMR Publishing Group. Available at:[Link]

  • Patil, S., & Talele, G. (2014). "Gastroretentive mucoadhesive tablet of lafutidine for controlled release and enhanced bioavailability." Drug Delivery, Taylor & Francis. Available at:[Link]

  • Fule, R., & Amin, P. (2014). "Development and Evaluation of Lafutidine Solid Dispersion via Hot Melt Extrusion: Investigating drug-polymer miscibility with advanced Characterisation." Asian Journal of Pharmaceutical Sciences. Available at:[Link]

  • Komal, J., et al. (2026). "Advanced Design and Optimization of Lafutidine-Encapsulated Low-Density Floating Microspheres." International Journal of Drug Delivery Technology (IJDDT). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of stability-indicating assay for lafutidine hcl bulk drug

Validation of a Stability-Indicating Assay for Lafutidine HCl Bulk Drug: A Comprehensive Methodological Comparison Executive Context Lafutidine is a potent, second-generation histamine H2-receptor antagonist utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validation of a Stability-Indicating Assay for Lafutidine HCl Bulk Drug: A Comprehensive Methodological Comparison

Executive Context

Lafutidine is a potent, second-generation histamine H2-receptor antagonist utilized in the management of gastric ulcers and gastroesophageal reflux disease[1]. Unlike traditional H2 antagonists, lafutidine exhibits a unique dual mechanism: it suppresses gastric acid secretion via parietal cell H2 blockade and exerts gastroprotective effects by activating capsaicin-sensitive afferent neurons (CSANs)[2].

During synthesis, storage, and formulation, the lafutidine bulk drug is highly susceptible to environmental stress. The molecule's central sulfinyl group is particularly vulnerable to oxidation, rapidly converting to Lafutidine Sulfone—a critical degradation product that can compromise drug efficacy and safety[1][3]. To comply with International Council for Harmonisation (ICH) Q1A(R2) guidelines, quality control laboratories must implement a robust Stability-Indicating Assay (SIA) capable of resolving the parent API from all process impurities and degradation products (DPs)[4].

Mechanistic Vulnerability & Degradation Pathways

Understanding the chemical causality behind degradation is the first step in assay design. Forced degradation studies reveal that lafutidine yields up to thirteen non-volatile and one volatile degradation products under stress[4]. Acidic hydrolysis primarily generates DPs IV, V, VII, and IX, while basic hydrolysis yields DPs I, X, and XIII[4]. However, oxidative stress represents the most aggressive pathway, driving the formation of Lafutidine Sulfone (DPs II, III, and VI)[1][4].

G Laf Lafutidine (Sulfoxide) OxStress Oxidative Stress (30% H2O2) Laf->OxStress Environmental Exposure H2Rec H2 Receptor Blockade Laf->H2Rec Primary Action CSAN CSAN Activation Laf->CSAN Secondary Action LafSulf Lafutidine Sulfone (Major Degradant) OxStress->LafSulf Oxidation

Caption: Lafutidine dual mechanism of action and primary oxidative degradation pathway.

Comparative Performance Analysis: UPLC vs. Alternative Platforms

Historically, lafutidine has been quantified using High-Performance Thin Layer Chromatography (HPTLC)[5] and conventional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[6][7]. However, these legacy methods often lack the resolving power required to separate closely eluting degradants.

By migrating to an Ultra-Performance Liquid Chromatography (UPLC) platform utilizing sub-2-micron stationary phase particles (e.g., 1.7 µm BEH C18), laboratories can exponentially increase theoretical plate counts. This structural choice directly causes sharper peaks, minimizes longitudinal diffusion, and provides baseline resolution of all 14 DPs in a fraction of the time[2][4].

Table 1: Objective Comparison of Analytical Methods for Lafutidine Quantification

Performance ParameterStability-Indicating UPLC-PDA[2][4]Conventional RP-HPLC[2][7]HPTLC-Densitometry[5]
Stationary Phase Acquity BEH C18 (1.7 µm)C18 Column (5.0 µm)Silica Gel 60 F254 Plates
Linearity Range 0.05 - 2.25 µg/mL60 - 140 µg/mL100 - 500 ng/spot
Limit of Detection (LOD) 0.02 µg/mL2.58 µg/mLNot suitable for trace DPs
Limit of Quantitation (LOQ) 0.05 µg/mL6.59 µg/mLN/A
Accuracy (% Recovery) 98.0% - 102.0%~100.29%98.12% - 100.54%
Resolution of Degradants High (Baseline separation of 14 DPs)Moderate (Co-elution risks)Low (Subject to band diffusion)
Run Time < 5 minutes~ 15 minutes> 30 minutes (development)

Self-Validating Experimental Protocols

Phase 1: Forced Degradation Workflow

To establish the stability-indicating nature of the assay, the bulk drug must be intentionally stressed. The following protocol is designed to achieve 10-20% degradation, ensuring sufficient DP generation without causing secondary degradation of the impurities themselves[3][8].

  • Acidic Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of Lafutidine stock (1 mg/mL). Reflux at 80°C for 2 hours[3].

  • Basic Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of stock. Reflux at 80°C for 2 hours[3].

  • Oxidative Stress: Add 1 mL of 30% H₂O₂ to 1 mL of stock. Incubate at room temperature for 24 hours[3].

  • Thermal Stress: Expose bulk powder to dry heat at 105°C for 48 hours[8].

  • Sample Neutralization (Critical Step): Causality: Before injection, all acid/base stressed samples must be neutralized. Injecting extreme pH samples degrades the silica backbone of the column and causes peak splitting due to localized pH mismatch at the column head[3]. Dilute to a final working concentration of 100 µg/mL[3].

Workflow cluster_stress ICH Q1A(R2) Forced Degradation Conditions API Lafutidine Bulk Drug Acid Acidic (0.1N HCl, 80°C) API->Acid Base Basic (0.1N NaOH, 80°C) API->Base Ox Oxidation (30% H2O2, RT) API->Ox Heat Thermal (105°C Dry Heat) API->Heat Prep Neutralization & Sample Dilution Acid->Prep Base->Prep Ox->Prep Heat->Prep UPLC UPLC-PDA Analysis (Acquity BEH C18) Prep->UPLC 100 µg/mL Purity Peak Purity Evaluation (Self-Validating Check) UPLC->Purity Resolution > 2.0

Caption: Experimental workflow for forced degradation and stability-indicating assay validation.

Phase 2: ICH Q2(R1) Validation Framework

A true stability-indicating assay must operate as a self-validating system. The validation parameters below ensure the method's integrity[2][9].

  • Specificity via Peak Purity: By utilizing a Photodiode Array (PDA) detector, the protocol becomes mathematically self-validating. The software calculates a peak purity angle across the lafutidine peak. If this angle is less than the peak purity threshold, it proves that the peak is spectrally homogeneous[6]. This guarantees that Lafutidine Sulfone or other DPs are not co-eluting beneath the main API peak.

  • Linearity & Range: Prepare standard solutions ranging from 0.05 to 2.25 µg/mL. Plot peak area versus concentration. A correlation coefficient ( r2 ) > 0.999 confirms the detector's linear response to the API and its sulfone degradant[2].

  • Accuracy (Mass Balance): Spike known concentrations of Lafutidine Sulfone into the bulk drug at 80%, 100%, and 120% of the specification limit. The recovery must fall between 98.0% and 102.0%[2]. Achieving mass balance (where the sum of the remaining parent drug and all degradants equals 100% of the initial concentration) proves that no degradants are permanently retained on the column or escaping detection.

  • Robustness: Deliberately alter the flow rate (±0.1 mL/min) and column temperature (±5°C). The resolution ( Rs​ ) between Lafutidine and Lafutidine Sulfone must remain > 2.0, ensuring the method is resilient to day-to-day laboratory variations[10].

Conclusion

While legacy RP-HPLC and HPTLC methods can quantify bulk lafutidine, they fall short in rigorous stability testing due to higher detection limits and co-elution risks. The implementation of a UPLC-PDA method provides a superior, self-validating framework. By leveraging sub-2-micron particle chemistry and spectral purity analysis, laboratories can definitively isolate lafutidine from its primary oxidative degradant, Lafutidine Sulfone, ensuring absolute compliance with ICH guidelines.

Sources

Comparative

A Comparative In-Vivo Analysis of the Gastroprotective Effects of Lafutidine and Roxatidine

This guide provides a detailed comparison of the in-vivo gastroprotective effects of two histamine H2 receptor antagonists, lafutidine hydrochloride and roxatidine acetate hydrochloride. Designed for researchers, scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the in-vivo gastroprotective effects of two histamine H2 receptor antagonists, lafutidine hydrochloride and roxatidine acetate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance and mechanistic nuances of these two therapeutic agents.

Introduction: A Tale of Two H2 Receptor Antagonists

Lafutidine and roxatidine are both prominent members of the H2 receptor antagonist class of drugs, primarily employed to reduce gastric acid secretion.[1][2] However, their utility in gastroprotection extends beyond simple acid suppression. Lafutidine, a second-generation H2 blocker, has garnered significant attention for its unique dual-action mechanism.[3][4] It not only blocks H2 receptors but also actively enhances gastric mucosal defense through a distinct pathway involving capsaicin-sensitive afferent neurons.[5] Roxatidine, another potent H2 receptor antagonist, is recognized for its efficacy in treating and preventing peptic ulcers and is suggested to possess cytoprotective properties independent of prostaglandin synthesis.[6][7]

This guide will delve into the in-vivo experimental evidence that elucidates the gastroprotective profiles of these two compounds, offering a comparative perspective on their mechanisms of action and efficacy in preclinical models.

Comparative Analysis of Gastroprotective Mechanisms

The primary mode of action for both lafutidine and roxatidine is the competitive blockade of histamine H2 receptors on gastric parietal cells, which leads to a reduction in gastric acid secretion.[8][9] However, their gastroprotective effects diverge in their additional mechanisms.

Lafutidine's Dual-Pronged Approach:

Lafutidine's gastroprotective action is notably multifaceted. Beyond its potent and long-lasting H2 receptor antagonism, it activates capsaicin-sensitive afferent neurons.[5] This stimulation leads to the release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO), which in turn enhance gastric mucosal blood flow and increase the secretion of protective mucus.[5][10] This mechanism is independent of its antisecretory effect and provides a direct cytoprotective action.[10] Studies have shown that the gastroprotective effects of lafutidine are significantly diminished by the ablation of these sensory neurons.[10]

Roxatidine's Cytoprotective Properties:

Roxatidine also exhibits gastroprotective effects that are not solely attributable to its acid-suppressing activity.[6] Research indicates that roxatidine can enhance the secretion and synthesis of gastric mucus.[11] This effect appears to be independent of endogenous prostaglandins, a common pathway for many cytoprotective agents.[6] While its primary mechanism remains H2 receptor blockade, this additional mucosal protective action contributes to its overall therapeutic efficacy. Some studies also suggest that roxatidine may have anti-inflammatory properties, further contributing to its gastroprotective profile.[12][13]

Signaling Pathway Comparison

The following diagrams illustrate the distinct and overlapping gastroprotective signaling pathways of lafutidine and roxatidine.

lafutidine_pathway Lafutidine Lafutidine H2R Histamine H2 Receptor (Parietal Cell) Lafutidine->H2R Blocks CSAN Capsaicin-Sensitive Afferent Neurons Lafutidine->CSAN Activates Acid_Suppression Reduced Gastric Acid Secretion H2R->Acid_Suppression Inhibits Gastroprotection Gastroprotection Acid_Suppression->Gastroprotection CGRP_NO Release of CGRP & NO CSAN->CGRP_NO GMBF Increased Gastric Mucosal Blood Flow CGRP_NO->GMBF Mucus Increased Mucus Secretion CGRP_NO->Mucus GMBF->Gastroprotection Mucus->Gastroprotection

Figure 1: Lafutidine's dual-action gastroprotective pathway.

roxatidine_pathway Roxatidine Roxatidine H2R Histamine H2 Receptor (Parietal Cell) Roxatidine->H2R Blocks Mucus_Cells Gastric Mucus Cells Roxatidine->Mucus_Cells Stimulates Acid_Suppression Reduced Gastric Acid Secretion H2R->Acid_Suppression Inhibits Gastroprotection Gastroprotection Acid_Suppression->Gastroprotection Mucus Increased Mucus Secretion & Synthesis Mucus_Cells->Mucus Mucus->Gastroprotection

Figure 2: Roxatidine's gastroprotective pathway.

In-Vivo Experimental Data: A Comparative Overview

Parameter Lafutidine Roxatidine Reference Drug
Ethanol-Induced Ulcer Model (Rats)
Dose Range1-10 mg/kg, p.o.Data not available in a comparable modelRanitidine (in other studies)
% Inhibition of Lesions36.8% at 1 mg/kg; dose-dependent increase.[14]Roxatidine prevented lesion formation, while cimetidine, ranitidine, and famotidine did not show this effect in one study.[6]Not applicable
Indomethacin-Induced Ulcer Model (Rats)
Dose Range1-10 mg/kg, p.o.Data available for a combination product (roxatidine bismuth citrate) and in comparison to a newer compound.Cimetidine, Famotidine
EffectDose-dependent reduction in ulcer area.[15]Significantly ameliorated intestinal injury.[15]Cimetidine and famotidine had no significant effect in one study.[15]
Other Notable In-Vivo Findings Protects against loxoprofen- and monochloramine-induced gastric lesions.[15][16]Prevents gastric mucosal lesions induced by 0.6 N HCl and 0.2 N NaOH.[6]Not applicable

Note: The data presented in this table is compiled from separate studies and should be interpreted with caution as experimental conditions may have varied.

Experimental Protocols: In-Vivo Models for Gastroprotection

To ensure the reproducibility and validity of in-vivo gastroprotective studies, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for two widely used models.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is effective for evaluating the cytoprotective activity of a compound, as ethanol directly damages the gastric mucosa.

Protocol Steps:

  • Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours prior to the experiment, with free access to water. This ensures an empty stomach for consistent ulcer induction.

  • Grouping and Dosing: Animals are randomly assigned to several groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 1% Tween 80 solution)

    • Test Compound (Lafutidine or Roxatidine at various doses, e.g., 1, 3, 10 mg/kg)

    • Reference Drug (e.g., Omeprazole 20 mg/kg) The vehicle, test compounds, or reference drug are administered orally (p.o.) via gavage.

  • Ulcer Induction: One hour after drug administration, absolute ethanol (e.g., 1 mL/200g body weight) is administered orally to all groups except a non-ulcerated control group.[17][18]

  • Evaluation: One hour after ethanol administration, the animals are euthanized by a humane method (e.g., cervical dislocation or CO2 asphyxiation).

  • Stomach Excision and Analysis: The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.

  • Ulcer Scoring: The stomachs are examined for lesions in the glandular region. The ulcer index can be calculated by measuring the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is used as the ulcer index.

  • Calculation of Protection: The percentage of gastroprotection is calculated using the formula: % Protection = [(UI_control - UI_treated) / UI_control] x 100 where UI is the ulcer index.

experimental_workflow Start Start: Animal Acclimatization Fasting 24-hour Fasting (Water ad libitum) Start->Fasting Grouping Random Group Assignment (Vehicle, Test, Reference) Fasting->Grouping Dosing Oral Administration of Compounds/Vehicle Grouping->Dosing Induction Ulcer Induction (e.g., Ethanol or Indomethacin) Dosing->Induction 1 hour post-dosing Wait Waiting Period (e.g., 1-4 hours) Induction->Wait Euthanasia Humane Euthanasia Wait->Euthanasia Dissection Stomach Excision & Preparation Euthanasia->Dissection Analysis Macroscopic & Microscopic Analysis (Ulcer Index) Dissection->Analysis End End: Data Analysis & Interpretation Analysis->End

Figure 3: General experimental workflow for in-vivo gastroprotection studies.
Indomethacin-Induced Gastric Ulcer Model in Rats

This model is particularly relevant for studying NSAID-induced gastropathy, where prostaglandin inhibition plays a key role.

Protocol Steps:

  • Animal Preparation: Similar to the ethanol model, male Wistar rats are fasted for 24 hours with free access to water.

  • Grouping and Dosing: Animals are divided into groups as described above. The test compounds, vehicle, or reference drug are administered orally.

  • Ulcer Induction: Thirty minutes to one hour after treatment, indomethacin (e.g., 30 mg/kg), dissolved in a suitable vehicle (e.g., 5% sodium bicarbonate), is administered orally or subcutaneously to induce gastric ulcers.[19]

  • Evaluation: Four to six hours after indomethacin administration, the animals are euthanized.

  • Stomach Excision and Analysis: The stomachs are removed, opened, and rinsed.

  • Ulcer Scoring: Ulcers are typically found in the glandular part of the stomach and are scored based on their number and severity. The ulcer index can be calculated using a scoring system (e.g., 0 = no ulcer, 1 = superficial ulcers, 2 = deep ulcers, 3 = perforations).

  • Calculation of Protection: The percentage of inhibition of ulceration is calculated as described for the ethanol model.

Conclusion and Future Perspectives

Both lafutidine and roxatidine demonstrate significant gastroprotective effects in in-vivo models. Lafutidine stands out due to its well-documented dual mechanism of action, combining H2 receptor antagonism with the activation of capsaicin-sensitive sensory neurons to bolster mucosal defense. This unique pathway suggests potential advantages in clinical scenarios where enhancing mucosal resilience is as important as acid suppression.

Roxatidine, while primarily a potent H2 receptor antagonist, also shows evidence of cytoprotective properties through mechanisms such as increased mucus production. While it may not have the novel neuronal pathway of lafutidine, its established efficacy and safety profile make it a reliable therapeutic option.

The lack of direct comparative in-vivo studies between lafutidine and roxatidine is a notable gap in the literature. Future research should focus on head-to-head comparisons in standardized ulcer models to provide a clearer picture of their relative potency and efficacy. Such studies would be invaluable for clinicians and researchers in making informed decisions about the optimal use of these agents in the management of acid-related disorders and gastropathy.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lafutidine?
  • Onodera, S., Shibata, M., Tanaka, M., Inaba, N., Arai, Y., Aoyama, M., Lee, B., & Yamaura, T. (1998). Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity. Arzneimittelforschung, 48(6), 643-648.
  • ResearchGate. (n.d.). Lafutidine- A H2 receptor antagonist with a novel mechanism of action: Implications in the treatment of acid peptic disorders.
  • Bentham Science Publishers. (2004, April 1). Unique Profile of Lafutidine, A Novel Histamine H2-Receptor Antagonist - Mucosal Protection Throughout Gastrointestinal Tract Mediated by Capsaicin-Sensitive Afferent Neurons.
  • ResearchGate. (n.d.). Lafutidine, a unique histamine H-2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H-2 receptor-independent mechanism.
  • DrugBank. (n.d.). Roxatidine.
  • Okabe, S., Miyake, H., & Awane, Y. (1986). Cytoprotective action of roxatidine acetate HCl. Japanese journal of pharmacology, 42(2), 265–274.
  • MedChemExpress. (2025, October 22). Indomethacin-Induced Gastric Ulceration Protocol.
  • Inxight Drugs. (n.d.). ROXATIDINE.
  • RxHive. (n.d.). Roxatidine.
  • Bio-protocol. (n.d.). Ethanol-Induced Gastric Ulcer Model.
  • Murdoch, D., & McTavish, D. (1991). Roxatidine acetate.
  • Ueshima, K., Aoi, M., Asai, S., & Takeuchi, K. (2006). Gastro-protective action of lafutidine mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins. World journal of gastroenterology, 12(19), 3031–3038.
  • MedchemExpress. (n.d.). Roxatidine | H2 Receptor Antagonist.
  • ResearchGate. (n.d.). Effects of roxatidine on compound 48/80-induced mortality rate and histamine release in anaphylactic animal models.
  • Satoh, H., Guth, P. H., & Grossman, M. I. (1983). Protective effect of lafutidine, a histamine H2 receptor antagonist, against loxoprofen-induced small intestinal lesions in rats. Digestive diseases and sciences, 28(3), 225–230.
  • Ohya, T. R., Endo, H., Kawagoe, K., Yanagawa, T., Hanawa, K., Ohata, K., Asayama, M., Hisatomi, K., Teratani, T., Gunji, T., Sato, H., & Matsuhashi, N. (2010). A prospective randomized trial of lafutidine vs rabeprazole on post-ESD gastric ulcers. World journal of gastrointestinal endoscopy, 2(1), 19–24.
  • Bentham Science Publishers. (n.d.). Unique Profile of Lafutidine, A Novel Histamine H2-Receptor Antagonist - Mucosal Protection Throughout Gastrointestinal Tract Mediated by Capsaicin-Sensitive Afferent Neurons.
  • Frontiers. (2021, December 23). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model.
  • Journal of Physiology and Pharmacology. (n.d.). LAFUTIDINE, A HISTAMINE H2 RECEPTOR ANTAGONIST WITH MUCOSAL PROTECTIVE PROPERTIES, ATTENUATES 5-FLUOROURACIL-INDUCED INTESTINAL. Retrieved from Journal of Physiology and Pharmacology.
  • ScienceDirect. (n.d.). Indomethacin-induced gastric ulcer model in rat.
  • ResearchGate. (2025, August 10). A Histamine H2 Receptor Antagonist, Roxatidine, Stimulates Mucus Secretion and Synthesis by Cultured Rabbit Gastric Mucosal Cells.
  • El-Maraghy, S. A., Rizk, S. M., & Eissa, M. A. (2015). Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata. Journal of Taibah University for Science, 9(4), 304-312.
  • Cho, E. J., Lee, M. Y., & Jeong, H. G. (2011). Roxatidine suppresses inflammatory responses via inhibition of NF-κB and p38 MAPK activation in LPS-induced RAW 264.7 macrophages. Journal of cellular biochemistry, 112(12), 3648–3659.
  • El-Gowilly, S. M., El-Mas, M. M., & Abdel-Galil, A. G. (2016). Nebivolol prevents indomethacin-induced gastric ulcer in rats. Pharmaceutical biology, 54(11), 2544–2551.
  • Semantic Scholar. (2024, August 26). Mitigation of Indomethacin-Induced Gastric Ulcer in Rats by 2,3-Dichloro-6-(trifluoromethoxy) quinoxaline.
  • Satoh, H., & Guth, P. H. (2001). Effect of lafutidine, a novel histamine H2-receptor antagonist, on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons. Digestive diseases and sciences, 46(5), 1019–1026.
  • Asl, S. S., Niazmand, S., Mahmoudabady, M., & Soukhtanloo, M. (2019). Gastroprotective Effects of Betanin Against Ethanol-induced Gastric Ulcer in Rats.
  • Chamorro, G., Pérez-Estrada, G., Salazar, M., Salazar, S., & Martínez, M. (2018). Amelioration of Ethanol-Induced Gastric Ulcers in Rats Pretreated with Phycobiliproteins of Arthrospira (Spirulina) Maxima. Nutrients, 10(6), 768.
  • Al-Asmari, A. K., Al-Omani, S., & Al-Otaibi, M. (2021). Gastroprotective Effect of Sinapic Acid on Ethanol-Induced Gastric Ulcers in Rats: Involvement of Nrf2/HO-1 and NF-κB Signaling and Antiapoptotic Role. Frontiers in pharmacology, 12, 634419.
  • Kim, J. H., Lee, S. Y., & Lee, S. M. (2020). Gastroprotective Effects of Inulae Flos on HCl/Ethanol-Induced Gastric Ulcers in Rats. Molecules (Basel, Switzerland), 25(23), 5651.

Sources

Validation

A Comparative Pharmacokinetic Profile: Lafutidine Hydrochloride vs. Lafutidine Free Base

A Technical Guide for Researchers and Drug Development Professionals Lafutidine is a second-generation histamine H2-receptor antagonist used for the treatment of gastric ulcers, duodenal ulcers, and other acid-related ga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Lafutidine is a second-generation histamine H2-receptor antagonist used for the treatment of gastric ulcers, duodenal ulcers, and other acid-related gastrointestinal disorders.[1][2][3] Its mechanism of action involves the inhibition of gastric acid secretion, but it also exhibits gastroprotective properties independent of its antisecretory effects.[1] Understanding the pharmacokinetic nuances between its salt and free base forms is paramount for optimizing formulation strategies and ensuring predictable therapeutic outcomes.

The Critical Role of Salt Selection in Pharmacokinetics

The conversion of a drug's free base to a salt form is a common strategy to enhance its physicochemical properties, particularly solubility and dissolution rate. For orally administered drugs, these two parameters are often the rate-limiting steps for absorption and, consequently, bioavailability. A salt form, especially of a weakly basic drug, generally exhibits higher aqueous solubility and faster dissolution in the gastrointestinal tract compared to its corresponding free base. This is primarily due to the ionization of the salt in the physiological pH range, which leads to greater interaction with the aqueous environment.

Known Pharmacokinetic Profile of Lafutidine

Lafutidine is characterized by its rapid absorption following oral administration, with peak plasma concentrations (Tmax) typically reached within 1 to 3 hours.[1] The drug is metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes, and has a biological half-life of approximately 1.92 ± 0.94 hours.[3] Studies have shown that lafutidine's pharmacokinetics are dose-proportional.[4] It is important to note that the majority of published pharmacokinetic data for lafutidine is based on studies using the marketed tablet formulations, which are presumed to contain the free base.

Anticipated Pharmacokinetic Differences: Lafutidine HCl vs. Free Base

Based on fundamental pharmaceutical principles and the known pH-dependent solubility of lafutidine, we can project the likely pharmacokinetic differences between the hydrochloride salt and the free base.

Physicochemical Properties and Their Implications

Lafutidine free base is described as being practically insoluble in water but exhibits higher solubility in acidic conditions.[5][6] One study notes its solubility in 0.1 N HCl, highlighting its pH-dependent nature.[5] Conversely, its solubility decreases as the pH increases.[5] This characteristic is typical of a weakly basic drug.

The hydrochloride salt of lafutidine, being the salt of a weak base and a strong acid, is anticipated to have significantly higher aqueous solubility and a faster dissolution rate across a wider pH range compared to the free base. This enhanced solubility would be particularly advantageous in the neutral to slightly alkaline environment of the small intestine, the primary site for absorption of many oral drugs.

Hypothetical Comparative Pharmacokinetic Parameters

The following table presents a hypothetical comparison of the key pharmacokinetic parameters for lafutidine HCl and lafutidine free base, based on the anticipated differences in their physicochemical properties.

Pharmacokinetic ParameterLafutidine HCl (Hypothesized)Lafutidine Free Base (Known/Hypothesized)Rationale for Anticipated Difference
Solubility High aqueous solubilityLow aqueous solubility, higher in acidic pH[5][6]The salt form is inherently more soluble than the free base.
Dissolution Rate RapidSlower, pH-dependentHigher solubility of the HCl salt leads to faster dissolution.
Tmax (Time to Peak Concentration) ShorterLongerFaster dissolution and absorption of the HCl salt would lead to a quicker attainment of peak plasma levels.
Cmax (Peak Plasma Concentration) HigherLowerA more rapid and complete absorption of the HCl salt would likely result in a higher peak plasma concentration.
AUC (Area Under the Curve) Potentially HigherBaselineEnhanced solubility and dissolution of the HCl salt could lead to more complete absorption and thus a greater overall drug exposure.
Bioavailability Potentially HigherBaselineImproved absorption characteristics of the HCl salt are expected to result in higher bioavailability.

Experimental Protocol for a Comparative Pharmacokinetic Study

To empirically validate the hypothesized differences, a well-designed preclinical pharmacokinetic study is essential. The following outlines a detailed methodology for such a study.

Objective:

To compare the pharmacokinetic profiles of lafutidine HCl and lafutidine free base following oral administration in a suitable animal model.

Experimental Workflow

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Sampling & Analysis Phase cluster_3 Data Analysis Phase animal_selection Animal Model Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization (7 days) animal_selection->acclimatization fasting Overnight Fasting (12 hours) acclimatization->fasting grouping Randomization into Two Groups (Lafutidine HCl vs. Free Base) fasting->grouping dosing Oral Gavage Administration (Equivalent Molar Doses) grouping->dosing blood_collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_analysis LC-MS/MS Analysis of Lafutidine Concentrations plasma_separation->sample_analysis pk_modeling Pharmacokinetic Modeling (Non-compartmental analysis) sample_analysis->pk_modeling statistical_analysis Statistical Comparison (t-test or ANOVA) pk_modeling->statistical_analysis report Report Generation statistical_analysis->report

Caption: Workflow for a comparative pharmacokinetic study of lafutidine HCl vs. free base.

Methodology:
  • Animal Model: Male Sprague-Dawley rats (n=6-8 per group) are a commonly used model for pharmacokinetic studies due to their well-characterized physiology.

  • Drug Formulation:

    • Lafutidine HCl and lafutidine free base will be suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Doses will be calculated to be molar equivalents to ensure the same amount of active moiety is administered.

  • Dosing: A single oral dose will be administered via gavage to fasted rats.

  • Blood Sampling: Serial blood samples will be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Analysis: Plasma concentrations of lafutidine will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-inf, and elimination half-life (t1/2).

  • Statistical Analysis: Statistical tests (e.g., Student's t-test or ANOVA) will be employed to compare the pharmacokinetic parameters between the two groups.

Discussion and Implications for Formulation Development

The anticipated superior solubility and dissolution rate of lafutidine HCl suggest that it may offer a significant advantage in terms of rate and extent of absorption compared to the free base. This could translate to a faster onset of action and potentially improved overall therapeutic efficacy.

For formulation scientists, the choice between the free base and the hydrochloride salt will depend on the desired drug release profile and the target product profile.

  • Immediate-Release Formulations: Lafutidine HCl would be the preferred choice for immediate-release dosage forms where a rapid onset of action is desired. Its higher solubility would facilitate quick dissolution and absorption.

  • Modified-Release Formulations: For controlled or sustained-release formulations, the free base might be more suitable. Its lower solubility could allow for more predictable and prolonged drug release from a matrix-type or coated dosage form. However, the pH-dependent solubility of the free base would need to be carefully considered to ensure consistent release throughout the gastrointestinal tract.

Conclusion

While direct comparative pharmacokinetic data for lafutidine HCl versus its free base is lacking in the public domain, a thorough analysis based on established pharmaceutical principles strongly suggests that the hydrochloride salt would exhibit a more favorable pharmacokinetic profile for rapid absorption. The enhanced aqueous solubility and faster dissolution rate of lafutidine HCl are expected to lead to a shorter Tmax, a higher Cmax, and potentially greater bioavailability compared to the free base. The provided experimental protocol offers a robust framework for empirically validating these hypotheses. Ultimately, the selection of the optimal form of lafutidine will be guided by the specific therapeutic objectives and the desired drug delivery strategy.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lafutidine?
  • Cayman Chemical. (2022, December 8). Lafutidine Product Information.
  • AI Publications. (2023, September 30). Formulation and Evaluation of Floating in Situ Gel of Lafutidine.
  • PubChem. Lafutidine.
  • Journal of Drug Delivery and Therapeutics. (2018, September 15). FORMULATION AND EVALUATION OF GASTRORETENTIVE FLOATING TABLETS OF LAFUTIDINE.
  • Sigma-Aldrich. Lafutidine.
  • International Journal of Drug Regulatory Affairs. (2017). FORMULATION DEVELOPMENT AND IN VITRO EVALUATION OF FLOATING TABLETS OF LAFUTIDINE BY EMPLOYING EFFERVESCENT TECHNOLOGY.
  • KoreaScience. (2007, June 1). Pharmacokinetic Characteristics of Lafutidinein Healthy Subjects.
  • Shodhganga. chapter – 3 drug and polymer profile.
  • Taylor & Francis Online. (2014, January 29). Gastroretentive mucoadhesive tablet of lafutidine for controlled release and enhanced bioavailability.
  • IJCRT.org. (2024, November 11). Formulation And In-Vitro Evaluation Of Lafutidine Buccal Tablets.
  • ARL Bio Pharma. Drug Formulation and The Impact on Analytical Testing.
  • SEEJPH. (2025, May 1). Development and Evaluation of Gastroretentive Drug Delivery System of BCS Class-II Drug for an Peptic Ulcer.
  • ResearchGate. (2007). Pharmacokinetic and Pharmacodynamic Properties of Lafutidine after Postprandial Oral Administration in Healthy Subjects: Comparison with Famotidine.
  • Springer. (2025, April 4). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio.
  • ResearchGate. (2025, August 7). (PDF) Interactions of Ceftiofur Sodium with H2-Receptor Antagonist.
  • PubMed. Effect of antacid and H2 receptor antagonists on the intestinal absorption of folic acid.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of a UV Spectrophotometric Method for Lafutidine HCl Estimation

This guide provides an in-depth, comparative analysis of a validated UV-Visible spectrophotometric method for the quantitative estimation of Lafutidine HCl, a second-generation histamine H2-receptor antagonist used in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of a validated UV-Visible spectrophotometric method for the quantitative estimation of Lafutidine HCl, a second-generation histamine H2-receptor antagonist used in the treatment of gastrointestinal disorders.[1][2] As a critical component of pharmaceutical quality control, the analytical method used to determine the drug content in bulk and dosage forms must be proven "fit for purpose." This validation process ensures the reliability, reproducibility, and accuracy of the analytical data, adhering to stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[3][4][5]

We will explore the causality behind the experimental choices in developing and validating a simple, cost-effective UV spectrophotometric method. Furthermore, this guide will objectively compare this technique with alternative analytical methods, such as High-Performance Liquid Chromatography (HPLC), providing the necessary data for researchers and drug development professionals to select the most appropriate method for their specific needs.

The Principle of UV Spectrophotometric Quantification of Lafutidine HCl

UV-Visible spectrophotometry is a powerful and widely used analytical technique in pharmaceutical analysis due to its simplicity, speed, and affordability.[6][7][8] The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl).[6]

Lafutidine HCl possesses chromophores within its molecular structure—specifically the furan and pyridine rings and conjugated double bonds—that absorb ultraviolet radiation at a characteristic wavelength.[2][9] This property allows for its direct quantification. The selection of an appropriate solvent is critical; the solvent must dissolve the analyte completely and should not absorb radiation in the same wavelength range as the analyte. For Lafutidine HCl, solvents such as 0.1 N HCl or a mixture of water and methanol have been shown to be effective.[10][11]

A Validated UV Spectrophotometric Method: Experimental Protocol & Data

The following protocol describes a validated method for the estimation of Lafutidine HCl, grounded in established scientific literature and aligned with ICH Q2(R2) guidelines.[10][11][12]

Experimental Protocol

Instrumentation:

  • A double-beam UV/Visible Spectrophotometer (e.g., Shimadzu 1800) with 1 cm matched quartz cuvettes.[11]

  • Analytical Balance (e.g., Shimadzu 1600).[11]

Reagents and Materials:

  • Lafutidine HCl pure drug (working standard).

  • Methanol (AR Grade).

  • Distilled Water (AR Grade).

  • Lafutidine HCl tablets (for assay).

Methodology:

  • Solvent Preparation: A mixture of water and methanol in a 1:1 ratio is prepared.[11]

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Lafutidine HCl working standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve in approximately 70 mL of the solvent (Water:Methanol, 1:1).

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with the solvent.

  • Determination of Wavelength of Maximum Absorbance (λmax):

    • Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute with the solvent to obtain a concentration of 10 µg/mL.

    • Scan this solution from 400 nm to 200 nm against a solvent blank.

    • The wavelength at which maximum absorbance is observed is the λmax. For Lafutidine HCl in a water:methanol mixture, the λmax is approximately 279 nm.[11]

  • Preparation of Calibration Curve:

    • From the standard stock solution, prepare a series of dilutions to obtain concentrations ranging from 10 to 50 µg/mL.[11]

    • Measure the absorbance of each solution at 279 nm against the solvent blank.

    • Plot a graph of absorbance versus concentration.

  • Analysis of Tablet Formulation:

    • Weigh and finely powder 20 Lafutidine HCl tablets.

    • Accurately weigh a quantity of powder equivalent to 10 mg of Lafutidine HCl and transfer it to a 100 mL volumetric flask.

    • Follow step 2 to prepare a sample solution of 100 µg/mL.

    • Filter the solution through a 0.45 µm filter.

    • Dilute the filtered solution appropriately to bring the concentration within the linear range (e.g., 20 µg/mL).

    • Measure the absorbance at 279 nm and calculate the concentration using the regression equation from the calibration curve.

Validation Parameters and Supporting Data

Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[12] The following parameters are evaluated according to ICH Q2(R2) guidelines.[3][4][12]

  • Specificity: This ensures that the signal measured is only from the drug of interest and not from any excipients present in the tablet formulation. The UV spectrum of a placebo solution (containing all excipients but no drug) is compared with the drug solution. The absence of any significant interference at the analytical wavelength (279 nm) confirms the method's specificity.

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The correlation coefficient (r²) obtained from the calibration curve is a measure of linearity.

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Based on the linearity data, the validated range for this method is 10-50 µg/mL.[11]

  • Accuracy: Accuracy is determined by recovery studies. A known amount of standard drug is added to a pre-analyzed sample solution (spiking), and the mixture is re-analyzed. The percentage recovery is then calculated. The acceptance criterion is typically between 98% and 102%.[13]

  • Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[14]

    • Repeatability (Intra-day Precision): Six replicate measurements of a single concentration (e.g., 30 µg/mL) are made on the same day.

    • Intermediate Precision (Inter-day Precision): The analysis is repeated on a different day by a different analyst to assess variations. The results are expressed as the Relative Standard Deviation (%RSD), which should ideally be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.

    • LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision.[14] These are often calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters, such as a slight change in the solvent composition or wavelength. The %RSD of the results under these varied conditions should remain low.

Summary of Validation Data

The performance of the described UV spectrophotometric method is summarized below.

Validation ParameterObserved ValueAcceptance Criteria (ICH)
λmax 279 nm[11]-
Linearity Range 10-50 µg/mL[11]-
Correlation Coefficient (r²) 0.999[11]≥ 0.999
Regression Equation y = 0.0100x + 0.035[11]-
Accuracy (% Recovery) 99.5% - 101.5%[13]98.0% - 102.0%
Precision (% RSD)
- Intra-day< 1.5%≤ 2%
- Inter-day< 2.0%≤ 2%
LOD ~0.5 µg/mL[10]-
LOQ ~1.6 µg/mL[10]-
Specificity No interference from excipients observedMethod is specific
Robustness %RSD < 2% for minor changesMethod is robust
Visualization of the Validation Workflow

The logical flow of the method validation process is crucial for ensuring all parameters are adequately tested.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_app Application Dev Select Solvent & Determine λmax Spec Specificity (No Excipient Interference) Dev->Spec Lin Linearity & Range (5 Concentrations) Spec->Lin Acc Accuracy (Recovery Study @ 3 Levels) Lin->Acc Prec Precision (Intra- & Inter-Day) Acc->Prec LOD_LOQ LOD & LOQ (Calculation) Prec->LOD_LOQ Rob Robustness (Vary Parameters) LOD_LOQ->Rob App Routine QC Analysis of Lafutidine HCl Tablets Rob->App Method is Validated

Caption: Workflow for the validation of an analytical method as per ICH guidelines.

Comparative Analysis with Alternative Methods

While UV spectrophotometry is highly effective for routine analysis, other methods offer different advantages, particularly in a research or stability-testing context. The most common alternative is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16][17]

Alternative Method: RP-HPLC RP-HPLC separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (like a C18 column) and a polar mobile phase.[15] Detection is often performed using a UV detector set at a specific wavelength. This separation capability is the key advantage of HPLC. It is a stability-indicating method, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products, which is something UV spectrophotometry cannot do.[15]

Performance Comparison
FeatureUV SpectrophotometryRP-HPLC (Reverse-Phase High-Performance Liquid Chromatography)
Principle Light Absorption (Beer-Lambert Law)[6]Differential Partitioning and Separation[15]
Specificity Moderate; Prone to interference from absorbing excipients or impurities.High; Excellent separation of analyte from impurities and degradants.[15]
Sensitivity (LOD/LOQ) Good (µg/mL range).[10]Excellent (Can reach ng/mL range).
Speed of Analysis Very Fast (minutes per sample).[11]Slower (5-15 minutes per sample run time).[16][18]
Cost Low instrument cost and low running cost.[8]High instrument cost, higher cost of solvents and columns.
Complexity Simple and easy to operate.[7]More complex; requires skilled operators and method development.
Solvent Consumption Very Low.High; significant use of organic solvents.
Primary Application Routine QC, Assay, Content Uniformity.[19]Stability studies, impurity profiling, R&D, QC.[15]
Causality of Method Selection
  • Choose UV Spectrophotometry when: The primary goal is a rapid, low-cost determination of the Lafutidine HCl content in a known formulation where interfering substances are not expected. It is ideal for routine quality control in a manufacturing environment.[19]

  • Choose RP-HPLC when: The goal is to perform stability testing, identify and quantify impurities or degradation products, or analyze the drug in a complex matrix (like biological fluids). Its superior separating power is non-negotiable for these applications.[15][20]

Visualization of Method Comparison

G cluster_criteria Evaluation Criteria UV UV Spectrophotometry Principle: Absorption Application: Routine QC Pros: Fast, Low Cost, Simple Cons: Low Specificity HPLC RP-HPLC Principle: Separation Application: Stability, Impurity Pros: High Specificity, Sensitive Cons: Slow, High Cost, Complex Cost Cost & Speed Cost->UV Favors Specificity Specificity Specificity->HPLC Favors Application Application Type Application->UV Application->HPLC

Caption: Decisional flowchart comparing UV Spectrophotometry and RP-HPLC.

Conclusion

The validated UV spectrophotometric method presented in this guide is simple, rapid, accurate, precise, and cost-effective for the routine quantitative estimation of Lafutidine HCl in bulk and pharmaceutical dosage forms.[11] The validation data confirms its suitability and reliability for quality control purposes, aligning with the stringent requirements of the ICH.

However, it is not a one-size-fits-all solution. For applications requiring the separation and quantification of impurities or for stability-indicating assays, RP-HPLC remains the superior and necessary alternative. As a senior application scientist, the key is to align the analytical technique with the specific question being asked—the Analytical Target Profile (ATP), as defined in modern validation guidelines.[4] This ensures the generation of scientifically sound and defensible data, which is the bedrock of pharmaceutical quality and patient safety.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of UV spectrophotometric method for quantitative estimation of lafutidine in bulk and pharmaceutical dosage form. [Link]

  • International Council for Harmonisation. (2023, November 30). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • BioPharm International. (2026, March 25). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Pharma Info Nepal. (2025, September 18). UV Spectrophotometry: Principle, Instrumentation and Applications. [Link]

  • PMC. (n.d.). Application of UV spectrophotometric method for easy and rapid estimation of lafutidine in bulk and pharmaceutical formulation. [Link]

  • IAJPS. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. [Link]

  • HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution. [Link]

  • ResearchGate. (2025, November 28). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. [Link]

  • EBSCO. (n.d.). Ultraviolet spectrophotometry | Chemistry | Research Starters. [Link]

  • Plant Archives. (n.d.). DEVELOPMENT AND VALIDATION OF UV-SPECTROSCOPY ANALYTICAL METHOD FOR ESTIMATION OF LAFUTIDINE IN SOLID NANO-DISPERSION. [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF UV-SPECTROSCOPY ANALYTICAL METHOD FOR ESTIMATION OF LAFUTIDINE IN SOLID NANO-DISPERSION. [Link]

  • Wikipedia. (n.d.). Lafutidine. [Link]

  • Scholars Research Library. (2009, December 15). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. [Link]

  • Scholars Research Library. (2009, December 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. [Link]

  • Scholars Research Library. (n.d.). Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. [Link]

  • ResearchGate. (n.d.). Chemical structure of Lafutidine hydrochloride salt. [Link]

  • ResearchGate. (n.d.). Development and Validation of Spectrophotometric method for Simultaneous estimation of Lafutidine and Domperidone in combined dosage form by area under curve method | Request PDF. [Link]

  • Asian Journal of Research in Chemistry. (2012, June). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Lafutidine and Domperidone Maleate in Tablet Dosage Form. [Link]

  • Scholars Research Library. (n.d.). Development and validation of stability indicating assay method for the estimation of lafutidine and domperidone in capsule dosage form. [Link]

  • National Institutes of Health. (n.d.). Lafutidine | C22H29N3O4S | CID 5282136 - PubChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

Pharmacological Context &amp; Environmental Risk

As drug development professionals and analytical scientists, ensuring the integrity of your experimental workflows extends to the end-of-life management of the active pharmaceutical ingredients (APIs) you utilize. Lafuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical scientists, ensuring the integrity of your experimental workflows extends to the end-of-life management of the active pharmaceutical ingredients (APIs) you utilize. Lafutidine HCl is a potent, newly developed histamine H2-receptor antagonist with unique gastroprotective properties[1]. While highly effective in physiological models, its chemical stability and environmental persistence demand rigorous, scientifically grounded disposal protocols.

This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of Lafutidine HCl waste streams, ensuring absolute compliance with environmental health and safety (EHS) standards.

To understand the necessity of strict disposal protocols, we must first examine the molecule's mechanism of action and environmental profile. Lafutidine does not merely block H2 receptors; it actively modulates calcitonin gene-related peptide (CGRP) release via intracellular calcium elevation in endothelial cells, promoting mucosal restitution[1].

Because of this potent dual-action biological activity, introducing Lafutidine into municipal water systems poses a significant risk to aquatic ecosystems. It is officially classified as a Water Hazard Class 1 substance, mandating a zero-discharge policy to sewage systems.

G Lafutidine Lafutidine HCl H2R Histamine H2 Receptor Lafutidine->H2R Antagonizes Endo Endothelial Cells (Ca2+ ↑) Lafutidine->Endo Activates cAMP cAMP Production ↓ H2R->cAMP Inhibits Acid Gastric Acid Secretion ↓ cAMP->Acid Reduces CGRP CGRP Release ↑ Endo->CGRP Stimulates Mucosa Mucosal Protection ↑ CGRP->Mucosa Enhances

Lafutidine dual mechanism: H2 receptor antagonism and CGRP-mediated mucosal protection.

Physicochemical Properties & Hazard Classification

Effective waste management is dictated by a compound's solubility and stability. Lafutidine is highly stable in solid form but degrades rapidly in aqueous solutions[2]. The following tables summarize the critical data points that inform our disposal methodologies.

Table 1: Lafutidine HCl Physicochemical & Stability Profile

ParameterSpecificationOperational Implication
Molecular Formula C22H29N3O4S[2]Contains Sulfur/Nitrogen; requires flue gas scrubbing during incineration.
Solubility (Organic) DMSO (~10 mg/mL), EtOH (~5 mg/mL)[2]Liquid waste must be segregated into organic solvent streams.
Solubility (Aqueous) Sparingly soluble (~0.09 mg/mL)[2]Prevents simple aqueous dilution; risks precipitation in waste carboys.
Storage Stability ≥4 years at -20°C (Solid)[2]High environmental persistence if improperly discarded in landfills.
Aqueous Stability < 24 hours (Recommended)[2]Do not store aqueous waste long-term; unpredictable degradation products.

Table 2: Hazard Classification & PPE Requirements

Hazard ClassGHS CodeMitigation Strategy
Acute Toxicity (Oral) Category 4 / H302[3]Use localized exhaust ventilation; avoid aerosolization of powder.
Environmental Hazard Water Hazard Class 1Absolute prohibition of drain disposal; collect all rinsate[3].

Step-by-Step Disposal Methodologies

The following self-validating protocols ensure that all Lafutidine waste is neutralized or destroyed without environmental contamination.

Protocol A: Solid Waste & Powder Disposal

Causality Check: Lafutidine is harmful if swallowed (H302)[3]. Minimizing aerosolization during transfer prevents accidental inhalation or ingestion by laboratory personnel.

  • Segregation: Collect all solid Lafutidine HCl waste (expired powder, contaminated pipette tips, weigh boats, and bench paper) into a designated, clearly labeled, sealable hazardous waste container.

  • Storage: Store the sealed container in a cool, dry environment away from ignition sources. Ensure the container is tightly closed to prevent moisture ingress.

  • Final Destruction: Transfer the container to a licensed EHS chemical destruction facility for controlled incineration.

  • Validation: Ensure the incineration facility utilizes flue gas scrubbing . Because Lafutidine's molecular structure (C22H29N3O4S) contains sulfur and nitrogen[2], high-temperature combustion will generate toxic sulfur oxides (SOx) and nitrogen oxides (NOx) which must be neutralized before atmospheric release[3].

Protocol B: Liquid Waste Management (DMSO/EtOH Solutions)

Causality Check: Lafutidine is highly soluble in DMSO but poorly soluble in water[2]. Mixing DMSO-Lafutidine waste with aqueous waste streams will cause the API to precipitate, creating a heterogeneous sludge that is difficult to incinerate safely.

  • Solvent Maintenance: Keep liquid experimental waste in its primary organic solvent state (e.g., DMSO, DMF, or Ethanol)[2].

  • Transfer: Carefully pour the liquid waste into a designated "Non-Halogenated Organic Waste" carboy.

  • Secondary Containment: Place the waste carboy in a secondary containment tray to prevent accidental spills from reaching floor drains, adhering to the Water Hazard Class 1 zero-discharge mandate.

  • Disposal: Submit the fully labeled carboy to EHS for high-temperature incineration[3].

Protocol C: Contaminated Packaging & Spill Decontamination

Causality Check: Empty containers retain microscopic API dust. Disposing of uncleaned packaging in standard municipal trash violates environmental regulations.

  • Packaging Decontamination: For empty glass vials or plastic reagent bottles, perform a strict triple-rinse protocol using a compatible organic solvent (e.g., ethanol)[3].

  • Rinsate Capture: Collect 100% of the rinsate and transfer it to the Non-Halogenated Organic Waste carboy (Protocol B).

  • Packaging Disposal: Once triple-rinsed, puncture or deface the packaging to render it unusable for any other purpose, then dispose of it in a sanitary landfill[3]. Alternatively, combustible packaging materials can be sent directly for controlled incineration[3].

  • Spill Response: In the event of a powder spill, do not sweep dry , as this creates hazardous airborne dust. Use spark-proof tools to pick up the material mechanically[3],. Wipe the affected area with an ethanol-soaked absorbent pad, and dispose of the pad as solid hazardous waste (Protocol A).

G Start Lafutidine Waste Solid Solid Waste (Powder) Start->Solid Liquid Liquid Waste (DMSO/EtOH) Start->Liquid Pack Contaminated Packaging Start->Pack Incineration Controlled Incineration (Flue Gas Scrubbing) Solid->Incineration Direct Solvent Non-Halogenated Solvent Waste Liquid->Solvent Segregate Pack->Incineration Combustible TripleRinse Triple Rinse Protocol Pack->TripleRinse Decontaminate Solvent->Incineration Destroy Landfill Sanitary Landfill TripleRinse->Landfill Dispose

Step-by-step segregation and disposal workflow for Lafutidine HCl waste streams.

References

  • Lafutidine - Safety D
  • GHS07 - Safety Data Sheet (Lafutidine). Cayman Chemical Co.
  • PRODUCT INFORMATION - Cayman Chemical (Lafutidine). Cayman Chemical Co.
  • Lafutidine | CAS#:118288-08-7 | Chemsrc. Chemsrc.

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Lafutidine HCl

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides essential, experience-driven safety and logistical information for ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides essential, experience-driven safety and logistical information for handling Lafutidine HCl in a laboratory setting. Moving beyond a simple checklist, this document explains the reasoning behind each procedural step, empowering your team to work with confidence and safety.

Lafutidine HCl is a second-generation histamine H2 receptor antagonist used in research for its gastroprotective activities.[1] While a valuable compound, it is classified as harmful if swallowed (Acute toxicity - Category 4, Oral) and requires careful handling to avoid unnecessary exposure.[2][3] This guide will provide a comprehensive framework for personal protective equipment (PPE), operational plans, and disposal protocols.

Hazard Assessment and Risk Mitigation

The primary hazards associated with Lafutidine HCl in a research setting are inhalation of the powder, direct contact with skin and eyes, and accidental ingestion.[4] The Safety Data Sheet (SDS) for Lafutidine HCl specifies that it is harmful if swallowed. While specific data on skin and eye irritation is limited, it is prudent to treat the compound as a potential irritant. Long-term exposure effects have not been well-documented in a laboratory context, necessitating a conservative approach to handling.

Occupational Exposure Limits (OELs):

It is important to note that specific Occupational Exposure Limits (OELs) for Lafutidine have not been established by major regulatory bodies such as OSHA or ACGIH. In the absence of a defined OEL, a risk-based approach should be adopted to minimize exposure to the lowest reasonably achievable level.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling Lafutidine HCl. The following recommendations are based on a comprehensive assessment of the known hazards.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesWhile specific chemical resistance data for Lafutidine HCl is not available, nitrile gloves offer good protection against a wide range of chemicals and are a standard for laboratory use.[5] Double-gloving is recommended when handling larger quantities or during procedures with a high risk of splashing.
Eye Protection Safety glasses with side shields or gogglesTo prevent accidental splashes of solutions or contact with airborne powder from reaching the eyes.[4]
Body Protection Laboratory coatA standard lab coat is sufficient to protect against minor spills and contamination of personal clothing.
Respiratory Protection Not generally required for small quantitiesWhen handling small quantities in a well-ventilated area, respiratory protection is typically not necessary. However, if there is a potential for aerosol generation or handling of large quantities of powder, a NIOSH-approved N95 respirator should be used.[4]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that Lafutidine HCl is handled safely and efficiently throughout its lifecycle in the laboratory.

Operational_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling cluster_Disposal Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weighing Weighing in Ventilated Area Don_PPE->Weighing Dissolving Dissolving in Solution Weighing->Dissolving Decontamination Decontaminate Work Area Dissolving->Decontamination Doff_PPE Doff PPE Correctly Decontamination->Doff_PPE Hand_Washing Wash Hands Thoroughly Doff_PPE->Hand_Washing Waste_Segregation Segregate Contaminated Waste Hand_Washing->Waste_Segregation Chemical_Deactivation Chemical Deactivation (if necessary) Waste_Segregation->Chemical_Deactivation Final_Disposal Dispose via Licensed Contractor Chemical_Deactivation->Final_Disposal Disposal_Workflow Start Lafutidine HCl Waste Generated Segregate Segregate Contaminated Materials Start->Segregate Liquid_Waste Aqueous Waste Solution Segregate->Liquid_Waste Solid_Waste Contaminated Solids (Gloves, etc.) Segregate->Solid_Waste Deactivation Add Activated Carbon to Liquid Waste Liquid_Waste->Deactivation Dispose_Solid Dispose of Carbon & Solids as Chemical Waste Solid_Waste->Dispose_Solid Agitate Agitate for 24 Hours Deactivation->Agitate Filter Filter Slurry Agitate->Filter Dispose_Liquid Dispose of Filtrate (as per local regulations) Filter->Dispose_Liquid Filter->Dispose_Solid End Waste Disposed Dispose_Liquid->End Dispose_Solid->End

Caption: Disposal Workflow for Lafutidine HCl Waste.

Step-by-Step Deactivation Protocol:

  • Collect Waste: Collect all aqueous waste containing Lafutidine HCl in a designated, properly labeled waste container.

  • Add Activated Carbon: For every 100 mL of waste solution, add approximately 10 grams of powdered activated carbon.

  • Agitate: Seal the container and agitate the mixture for at least 24 hours to ensure maximum adsorption of the Lafutidine HCl onto the carbon.

  • Separate Solid and Liquid: Separate the activated carbon from the liquid by filtration.

  • Dispose of Waste: The filtrate, now with significantly reduced Lafutidine HCl concentration, can typically be disposed of down the drain with copious amounts of water, pending local regulations. The activated carbon, along with other solid contaminated waste, should be placed in a sealed container and disposed of through your institution's chemical waste program.

By implementing these detailed safety and handling procedures, you can ensure a safe working environment for your team and maintain the integrity of your research when working with Lafutidine HCl.

References

  • Chemsrc.com. (2025, August 20). Lafutidine | CAS#:118288-08-7. Retrieved from [Link]

  • PubChem. (n.d.). Lafutidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Lafutidine. Retrieved from [Link]

  • PharmaCompass. (n.d.). Lafutidine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). Lafutidine — Chemical Substance Information. Retrieved from [Link]

  • Nurseslabs. (2024, May 4). Histamine-2 Antagonists. Retrieved from [Link]

  • PubMed. (n.d.). Safety issues relating to long-term treatment with histamine H2-receptor antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
  • PubMed. (n.d.). H2-receptor antagonists and hepatic drug disposition. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • PubMed. (2015, August 12). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 11). H2 Blockers - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • PMC. (n.d.). Histamine‐2 (H2) antagonists can be safely removed from standard paclitaxel premedication regimens. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications | Request PDF. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Occupational Chemical Database Advanced Search. Retrieved from [Link]

  • ResearchGate. (2022, May). (PDF) Histamine‐2 (H2) antagonists can be safely removed from standard paclitaxel premedication regimens. Retrieved from [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • PubMed. (2023, January 15). Effectiveness and Safety of Histamine H2 Receptor Antagonists: An Umbrella Review of Meta-Analyses. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lafutidine HCl
Reactant of Route 2
Reactant of Route 2
Lafutidine HCl
© Copyright 2026 BenchChem. All Rights Reserved.